1-(Azetidin-3-yl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-10(5-3-1)8-6-9-7-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMNAQUZAVQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598636 | |
| Record name | 1-(Azetidin-3-yl)piperidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138022-86-3 | |
| Record name | 1-(Azetidin-3-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138022-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azetidin-3-yl)piperidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Azetidin-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Azetidin-3-yl)piperidine is a heterocyclic compound of growing interest in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, including its structure, and available physicochemical data. A plausible synthetic route via aza-Michael addition is detailed, along with a discussion of its expected reactivity based on the constituent azetidine (B1206935) and piperidine (B6355638) rings. The guide also touches upon its application as a PROTAC linker and outlines essential safety and handling information. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a saturated heterocyclic amine containing both a four-membered azetidine ring and a six-membered piperidine ring. Its chemical structure and basic properties are summarized below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 138022-86-3 | |
| Molecular Formula | C₈H₁₆N₂ | |
| Molecular Weight | 140.23 g/mol | |
| Canonical SMILES | C1CCN(CC1)C2CNC2 | |
| InChI | InChI=1S/C8H16N2/c1-2-4-10(5-3-1)8-6-9-7-8/h8-9H,1-7H2 |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 0.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 15.3 Ų | |
| Complexity | 104 |
Synthesis
A plausible and efficient method for the synthesis of this compound and its derivatives is the aza-Michael addition of piperidine to an activated azetidine precursor.
Synthetic Pathway: Aza-Michael Addition
The synthesis involves the reaction of piperidine with a suitable Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent removal of the Boc protecting group yields the final product.
Experimental Protocol (General)
The following is a general protocol based on the aza-Michael addition methodology. Specific reaction conditions may require optimization.
-
Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate: To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., acetonitrile), add a phosphonate (B1237965) reagent such as methyl diethylphosphonoacetate (B8399255) and a base (e.g., DBU). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques like column chromatography.
-
Aza-Michael Addition: Dissolve the purified methyl 2-(N-Boc-azetidin-3-ylidene)acetate in an appropriate solvent (e.g., acetonitrile). Add piperidine and a catalytic amount of DBU. The reaction mixture is heated (e.g., to 65°C) and stirred for several hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
-
Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane). An acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature. After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, which may be further purified if necessary.
Reactivity
The reactivity of this compound is dictated by the chemical nature of its two constituent rings and the two secondary amine functionalities.
-
Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or under acidic conditions. However, the ring is generally more stable than the three-membered aziridine (B145994) ring.
-
Piperidine Ring: The piperidine ring exists in a stable chair conformation. The nitrogen atom of the piperidine is a tertiary amine and is nucleophilic.
-
Amine Functional Groups: The molecule possesses two nitrogen atoms, one in each ring. The exocyclic nitrogen of the piperidine is a tertiary amine, while the nitrogen within the azetidine ring is a secondary amine. The secondary amine of the azetidine ring is available for reactions such as acylation, alkylation, and sulfonylation. The tertiary amine of the piperidine is a weaker nucleophile but can still participate in reactions such as quaternization.
Spectroscopic Data
While specific, experimentally verified spectroscopic data for this compound is not widely published, the following table provides expected chemical shifts based on the analysis of similar structures. Researchers should obtain and interpret their own analytical data for confirmation.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the piperidine ring (typically in the range of 1.4-2.8 ppm). Signals for the protons on the azetidine ring (likely in the range of 3.0-4.0 ppm). A broad singlet for the N-H proton of the azetidine ring. |
| ¹³C NMR | Signals for the carbon atoms of the piperidine ring (typically in the range of 25-55 ppm). Signals for the carbon atoms of the azetidine ring (likely in the range of 40-60 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z 141.1386. |
| IR Spectroscopy | N-H stretching vibration for the secondary amine of the azetidine ring (around 3300-3500 cm⁻¹). C-N stretching vibrations. C-H stretching and bending vibrations for the aliphatic rings. |
Biological Activity and Applications
The primary documented application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
1-(Azetidin-3-yl)piperidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable saturated heterocyclic building block in medicinal chemistry, frequently incorporated into novel chemical entities to explore new regions of chemical space. Its rigid azetidine (B1206935) core, combined with the more flexible piperidine (B6355638) moiety, allows for the precise positioning of substituents and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a detailed overview of a primary synthetic pathway to this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its efficient synthesis. The principal route detailed herein involves a Horner-Wadsworth-Emmons reaction to form a key α,β-unsaturated ester, followed by an aza-Michael addition of piperidine and subsequent deprotection.
Primary Synthesis Pathway: A Three-Step Approach
The most prominently documented and efficient synthesis of this compound proceeds through a three-step sequence starting from the commercially available N-Boc-azetidin-3-one. This pathway is characterized by its high yields and straightforward experimental procedures.
The overall synthetic scheme is as follows:
Spectroscopic Profile of 1-(Azetidin-3-yl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1-(Azetidin-3-yl)piperidine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages established principles of spectroscopic interpretation and data from structurally related azetidine (B1206935) and piperidine (B6355638) derivatives to forecast the anticipated spectral features. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and similar molecules in a research and development setting.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are based on the typical chemical shifts observed for protons and carbons in azetidine and piperidine ring systems.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) |
| ~3.5 - 3.7 | m | 2H | Azetidine-CH₂ (α to NH) |
| ~3.2 - 3.4 | m | 1H | Azetidine-CH |
| ~2.9 - 3.1 | t | 2H | Azetidine-CH₂ (α to N-piperidine) |
| ~2.3 - 2.5 | m | 4H | Piperidine-CH₂ (α to N) |
| ~1.8 | s (broad) | 1H | NH |
| ~1.5 - 1.7 | m | 4H | Piperidine-CH₂ (β to N) |
| ~1.4 - 1.5 | m | 2H | Piperidine-CH₂ (γ to N) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (Carbon) |
| ~60 - 65 | Azetidine-CH |
| ~50 - 55 | Piperidine-CH₂ (α to N) |
| ~45 - 50 | Azetidine-CH₂ |
| ~26 - 30 | Piperidine-CH₂ (β to N) |
| ~24 - 26 | Piperidine-CH₂ (γ to N) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are characteristic of secondary amines and saturated C-H and C-N bonds.
Table 3: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Broad | N-H Stretch (Azetidine) |
| ~2920 - 2960 | Strong | C-H Stretch (Asymmetric, CH₂) |
| ~2850 - 2880 | Strong | C-H Stretch (Symmetric, CH₂) |
| ~1440 - 1470 | Medium | C-H Bend (Scissoring) |
| ~1100 - 1200 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data is for a standard electron ionization (EI) source. The molecular weight of this compound is 140.23 g/mol . Cyclic amines are known to produce a discernible molecular ion peak.[1]
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | Moderate | [M-H]⁺ |
| 111 | Moderate | [M-C₂H₅]⁺ (Loss of ethyl group from piperidine) |
| 84 | High | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 70 | High | [C₄H₈N]⁺ (Azetidine ring fragmentation product) |
| 56 | High | [C₃H₆N]⁺ (Further fragmentation) |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments. These protocols can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[2] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.[4] Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.[5] For transmission, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.[5]
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.[6]
-
Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions.[8] Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or a similar detector records the abundance of each ion.
-
Data Processing: The data system plots the relative abundance of ions as a function of their m/z ratio to generate a mass spectrum.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 1-(Azetidin-3-yl)piperidine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(Azetidin-3-yl)piperidine, a key building block in medicinal chemistry, particularly recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is crucial for its application in drug design, synthesis, and formulation.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These parameters are essential for predicting the compound's behavior in biological systems and for guiding its use in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 138022-86-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆N₂ | [1][2][3][4] |
| Molecular Weight | 140.23 g/mol | [1][2][3] |
| Appearance | Yellow to white solid | [4] |
| Boiling Point | 216.5°C at 760 mmHg | [1] |
| Density | 1.014 g/cm³ | [1] |
| Flash Point | 92.4°C | [1] |
| Refractive Index | 1.517 | [1] |
| Vapor Pressure | 0.14 mmHg at 25°C | [1] |
| Storage Conditions | 2-8°C, sealed in a dry place | [1][3][4] |
Computed Properties for Drug Development
Computational models provide valuable insights into a molecule's pharmacokinetic profile. The following table outlines key computed descriptors for this compound that are relevant to its behavior as a drug fragment.
| Computed Property | Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration. |
| logP (Octanol-Water Partition Coefficient) | 0.71 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and binding interactions. |
| Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy. |
Experimental Protocols
Accurate experimental determination of physicochemical properties is vital. While specific experimental reports for this compound are not publicly detailed, the following sections describe standard, widely accepted protocols for determining key parameters.
3.1. Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at physiological pH, which affects its solubility, permeability, and target engagement. Potentiometric titration is a high-precision technique for pKa determination.[5]
-
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[6][7]
-
Methodology:
-
Preparation: A dilute solution of this compound (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low. The ionic strength is kept constant using an electrolyte like 0.15 M KCl.[6]
-
Calibration: The pH meter is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[6][7]
-
Titration: The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl). It is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.[6] The solution is stirred continuously, and the pH is recorded after each addition, allowing the reading to stabilize.
-
Analysis: The titration is continued until the pH reaches a basic value (e.g., pH 12-12.5).[6] A plot of pH versus the volume of titrant added is generated. The pKa values correspond to the pH at the half-equivalence points. Since this compound has two basic nitrogen atoms, two pKa values are expected.
-
Replication: The procedure is repeated at least three times to ensure reproducibility.[6]
-
3.2. Determination of logP by Shake-Flask Method
The partition coefficient (logP) is the gold-standard measure of a compound's lipophilicity.[8]
-
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.
-
Methodology:
-
Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.[9][10]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a vessel at a defined volume ratio and shaken vigorously until equilibrium is reached (typically several hours).[8]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: A sample is carefully taken from each phase. The concentration of the compound in each sample is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[10]
-
Calculation: The logP (or logD at a specific pH) is calculated as: logP = log ( [Concentration]octanol / [Concentration]aqueous )
-
3.3. Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing drug absorption and bioavailability.[11] The shake-flask method is the classical approach for determining thermodynamic equilibrium solubility.[12]
-
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is achieved. The concentration of the dissolved compound in the filtered supernatant is then measured.[12]
-
Methodology:
-
Equilibration: An excess of solid this compound is added to a vial containing an aqueous buffer of a defined pH (e.g., pH 7.4).
-
Agitation: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.[12]
-
Separation: The suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the saturated solution from the excess solid.[13]
-
Analysis: The concentration of the compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard calibration curve.
-
pH Measurement: The pH of the saturated solution is measured to confirm it has not changed during the experiment.
-
Visualizations: Workflows and Relationships
4.1. Role in PROTAC Synthesis
This compound serves as a linker, a critical component of a PROTAC that connects the ligand for the target protein of interest (POI) to the ligand for an E3 ubiquitin ligase.[14][15] The workflow below illustrates this fundamental role.
4.2. Physicochemical Properties and Their Relevance in Drug Development
The physicochemical properties of a molecule are not independent metrics; they are interconnected and collectively determine its suitability as a drug candidate. This diagram illustrates the relationship between the core properties of this compound and their impact on its pharmacokinetic profile (ADME).
References
- 1. 1-azetidin-3-ylpiperidine [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. 138022-86-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.138022-86-3 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Azetidin-3-yl)piperidine: A Versatile Heterocyclic Amine in Drug Discovery
Abstract
1-(Azetidin-3-yl)piperidine is a saturated bicyclic heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, combining the strained four-membered azetidine (B1206935) ring with the stable six-membered piperidine (B6355638) ring, imparts desirable physicochemical properties to parent molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its pivotal role as a structural motif in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Positive Allosteric Modulators (PAMs). Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to equip researchers with the technical knowledge required to leverage this versatile scaffold in drug discovery programs.
Core Chemical Properties and Synthesis
This compound is a secondary amine characterized by the fusion of an azetidine and a piperidine ring. Its chemical properties make it a useful intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 138022-86-3 | [1][2] |
| Molecular Formula | C₈H₁₆N₂ | [1][2] |
| Molecular Weight | 140.23 g/mol | [1][2] |
| Topological Polar Surface Area | 15.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Canonical SMILES | C1CCN(CC1)C2CNC2 | [1] |
Synthesis via Aza-Michael Addition
A primary and efficient method for synthesizing the this compound core structure is through an aza-Michael addition. This reaction involves the conjugate addition of a piperidine nucleophile to an α,β-unsaturated carbonyl compound derived from an azetidine ring.[3][4] The reaction is typically catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
The general workflow for this synthesis is depicted below.
Role in Drug Discovery and Development
The rigid, yet non-planar, structure of this compound makes it an attractive linker or scaffold component in drug design. It provides a defined spatial orientation for pharmacophoric groups, which can enhance binding affinity and selectivity.
Application as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker's composition, length, and rigidity are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[6][7]
This compound has been successfully incorporated as a linker component in the development of potent PROTACs.
Case Study: TQ-3959, a BTK Degrader
TQ-3959 is a potent and orally bioavailable PROTAC designed to degrade Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[8][9] this compound is a key component of the linker connecting the BTK-binding moiety to the Cereblon (CRBN) E3 ligase ligand.[10]
| Compound | Target | E3 Ligase | DC₅₀ | Oral Bioavailability (F) in Mice | Reference |
| TQ-3959 | BTK | CRBN | 0.4 nM | 58.0% | [1][8][9] |
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
Signaling Pathways Involved in TQ-3959 Mechanism of Action
The mechanism of TQ-3959 involves the simultaneous engagement of the BTK signaling pathway and the CRBN-mediated ubiquitination pathway.
-
BTK Signaling Pathway: BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway.[3][11] Its activation leads to downstream signaling cascades that promote B-cell proliferation and survival.[11] Inhibiting or degrading BTK is a therapeutic strategy for B-cell cancers.
References
- 1. Item - Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of BâCell Malignancies - American Chemical Society - Figshare [acs.figshare.com]
- 2. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Ascendancy of Azetidine-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine (B1206935), a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique conformational constraints impart favorable physicochemical properties to molecules, making it an attractive component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of azetidine-containing compounds, tailored for professionals in drug discovery and development.
Historical Milestones in Azetidine Chemistry
The journey of azetidine from its initial synthesis to its current status as a valuable building block in pharmaceuticals is marked by several key discoveries.
| Year | Milestone | Key Researchers/Institution | Significance |
| 1888 | First synthesis of the azetidine ring.[1][2] | Siegmund Gabriel and J. Weiner | Demonstrated the feasibility of creating the strained four-membered nitrogen heterocycle through intramolecular cyclization of γ-bromopropylamine.[1] |
| 1955 | Discovery of the first naturally occurring azetidine compound, L-azetidine-2-carboxylic acid.[3] | Fowden | Isolated from the lily of the valley (Convallaria majalis), revealing a natural source of the azetidine scaffold.[4][5] |
| 2003 | Azelnidipine (Calblock®), an azetidine-containing calcium channel blocker, is approved in Japan.[6][7] | Sankyo Co., Ltd. | One of the first commercially successful drugs incorporating an azetidine moiety, used for treating hypertension.[6][8] |
| 2012 | Tofacitinib (B832) (Xeljanz®), a Janus kinase (JAK) inhibitor featuring an azetidine ring, is approved by the FDA.[6][7] | Pfizer | A first-in-class JAK inhibitor for the treatment of rheumatoid arthritis, highlighting the utility of azetidines in enzyme inhibition.[6][7] |
| 2015 | Cobimetinib (Cotellic®), a MEK inhibitor containing an azetidine scaffold, receives FDA approval.[6][7] | Exelixis | A targeted cancer therapy, further establishing the role of azetidines in oncology drug development.[6] |
Evolution of Synthetic Methodologies
The synthesis of the strained azetidine ring has historically posed a significant challenge. However, a variety of methods have been developed and refined over the years, providing access to a diverse range of functionalized azetidines.
Foundational Synthetic Approaches
| Method | Description | Key Features |
| Intramolecular Cyclization | The classical and original method involving the cyclization of γ-amino halides or related substrates via nucleophilic substitution.[1] | Simple concept, but can be limited by low yields and side reactions. |
| Aza Paterno-Büchi Reaction | A [2+2] photocycloaddition of an imine and an alkene to form an azetidine ring.[9][10][11][12][13] | Atom-economical and can provide rapid access to complex azetidines, often with stereocontrol.[9][11][12] |
| Ring Expansion of Aziridines | The expansion of a three-membered aziridine (B145994) ring to a four-membered azetidine ring, often mediated by a carbene or ylide.[14] | Provides a route to functionalized azetidines from readily available aziridines.[14] |
| Transition-Metal-Catalyzed C-H Amination | Direct formation of the azetidine ring from acyclic amine precursors through intramolecular C-H activation and amination. | A modern and efficient method for constructing the azetidine core. |
Detailed Experimental Protocols
This protocol describes a common method for the synthesis of the versatile intermediate, 3-hydroxyazetidine hydrochloride, from tert-butylamine (B42293) and epichlorohydrin (B41342).[6][15]
-
Cyclization: To a solution of tert-butylamine in isopropanol, slowly add epichlorohydrin under a nitrogen atmosphere. Stir the reaction mixture at room temperature.
-
Acetyl Reaction: The crude product from the cyclization step is reacted with an acetylating agent, such as acetic anhydride, to protect the hydroxyl and amino groups.
-
Deprotection and Salt Formation: The acetylated intermediate is then treated with hydrochloric acid to remove the tert-butyl and acetyl protecting groups, yielding 3-hydroxyazetidine hydrochloride as a white solid. The product can be purified by recrystallization from a mixture of methanol (B129727) and ethyl acetate.[15]
This protocol outlines a general procedure for the visible light-mediated intramolecular aza Paterno-Büchi reaction.[13]
-
Reaction Setup: In a reaction vessel, dissolve the substrate (an oxime tethered to an alkene) in a suitable solvent (e.g., acetonitrile).
-
Addition of Photocatalyst: Add a catalytic amount of a visible-light photocatalyst (e.g., an iridium-based complex).
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired azetidine.
Azetidine-Containing Compounds in Drug Discovery
The unique structural properties of the azetidine ring have made it a valuable scaffold for the design of potent and selective therapeutic agents.
Marketed Drugs Containing an Azetidine Moiety
| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action | Year of Approval |
| Azelnidipine[6][8] | Calblock® | Antihypertensive | Calcium channel blocker[6] | 2003 (Japan) |
| Tofacitinib[6][7] | Xeljanz® | Immunosuppressant | Janus kinase (JAK) inhibitor[6][7] | 2012 (USA) |
| Cobimetinib[6] | Cotellic® | Antineoplastic | MEK1/2 inhibitor[6] | 2015 (USA) |
Targeting Key Signaling Pathways
Azetidine-containing compounds have been successfully developed to modulate the activity of critical signaling pathways implicated in various diseases.
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of cell proliferation, survival, and differentiation.[1][16][17] Its aberrant activation is a hallmark of many cancers. Azetidine-based compounds have emerged as potent STAT3 inhibitors.
Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases 2-AG levels, which has therapeutic potential in neurological and inflammatory disorders. Azetidine-based carbamates are potent and irreversible inhibitors of MAGL.
Experimental Workflow for Azetidine Compound Development
The discovery and development of novel azetidine-based therapeutic agents follow a structured workflow that integrates computational design, chemical synthesis, and biological evaluation.
Conclusion
From its challenging synthesis in the late 19th century to its current prominent role in drug discovery, the azetidine scaffold has proven to be a valuable asset in medicinal chemistry. The continuous evolution of synthetic methodologies has provided access to a vast chemical space of azetidine-containing molecules. The successful development of several marketed drugs containing this moiety is a testament to its favorable pharmacological properties. As our understanding of disease biology deepens, the unique structural and conformational features of azetidine will undoubtedly continue to be exploited in the design of the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN109336892B - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]
- 8. quantumzeitgeist.com [quantumzeitgeist.com]
- 9. researchgate.net [researchgate.net]
- 10. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Therapeutic Promise of Novel Azetidine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural properties impart valuable physicochemical characteristics to bioactive molecules, making it a privileged motif in drug discovery.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of novel azetidine derivatives, offering a comprehensive resource for researchers engaged in the development of next-generation therapeutics. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes the molecular pathways these compounds modulate.[3]
Anticancer Activity of Azetidine Derivatives
Azetidine-containing compounds have demonstrated considerable potential as anticancer agents, with various derivatives exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as microtubule assembly and key signal transduction pathways.[3]
Quantitative Anticancer Activity Data
The in vitro anticancer activity of several novel azetidine derivatives is summarized below, with their half-maximal inhibitory concentrations (IC50) presented for comparison.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 1a | A549 (Lung Carcinoma) | 2.2 | [5] |
| HCT116 (Colon Cancer) | 2.1 | [5] | |
| 4A-17 | U251 (Glioblastoma) | 30 | [6] |
| 4A-19 | HepG2 (Liver Cancer) | 460 | [6] |
| U251 (Glioblastoma) | 2130 | [6] | |
| A431 (Skin Carcinoma) | 1500 | [6] | |
| 786-O (Kidney Cancer) | 1800 | [6] | |
| 5a | STAT3 Inhibition | 550 | [7] |
| 5o | STAT3 Inhibition | 380 | [7] |
| 8i | STAT3 Inhibition | 340 | [7] |
Key Signaling Pathways in Azetidine Anticancer Activity
Azetidine derivatives have been shown to interfere with specific signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the STAT3 signaling cascade, a key regulator of tumorigenesis.
Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.[3]
Experimental Protocol: Cancer Cell Proliferation Inhibition Assay (MTT Assay)
This protocol outlines a common method for assessing the antiproliferative activity of novel compounds.
Caption: Workflow for a typical MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549, HCT116) are cultured in an appropriate medium (e.g., RPMI 1640 with 10% FBS) and seeded into 96-well plates at a density of approximately 2,000 cells per well.[5]
-
Incubation: The plates are incubated in a humidified atmosphere with 5% CO2 at 37°C to allow for cell attachment.[5]
-
Compound Treatment: The synthesized azetidine derivatives are dissolved (e.g., in DMSO) and added to the wells at varying concentrations.[8]
-
Further Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC50 values are then calculated.
Antimicrobial Activity of Azetidine Derivatives
Novel azetidine derivatives have also been explored for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal pathogens.[9][10][11][12] The incorporation of the azetidine ring can lead to compounds with significant inhibitory effects on microbial growth.[11]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various azetidine derivatives is presented below, with zones of inhibition or minimum inhibitory concentrations (MIC) provided.
| Compound/Derivative | Microorganism | Activity (Zone of Inhibition, mm) | Standard | Reference |
| M7 | Staphylococcus aureus | 22 | Ampicillin (30 mm) | [13] |
| Escherichia coli | 25 | Ampicillin (27 mm) | [13] | |
| M8 | Escherichia coli | 25 | Ampicillin (27 mm) | [13] |
| D2 | Escherichia coli | Higher than Ampicillin | Ampicillin | [11][12] |
| Staphylococcus aureus | Higher than Ampicillin | Ampicillin | [11][12] | |
| Pseudomonas aeruginosa | Higher than Ampicillin | Ampicillin | [11][12] |
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Azetidin-2-one analog 1 | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |
| Azetidin-2-one analog 2 | Mycobacterium tuberculosis H37Rv | 0.78 | [4] |
| Fluoroquinolone-azetidine hybrid | Methicillin-sensitive S. aureus | 0.25–16.00 | [4] |
| Methicillin-resistant S. aureus | 0.25–16.00 | [4] | |
| Escherichia coli ATCC 35218 | 0.25–16.00 | [4] |
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
In the context of antimycobacterial activity, a key mechanism of action for some azetidine derivatives is the inhibition of mycolic acid biosynthesis. Mycolic acids are essential components of the mycobacterial cell wall.[3]
Caption: Simplified overview of mycolic acid biosynthesis and potential inhibition by azetidines.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well/Disk Diffusion)
This protocol describes a standard method for evaluating the antimicrobial activity of new compounds.
Methodology:
-
Media Preparation: Müller-Hinton agar (B569324) (for bacteria) or Sabouraud dextrose agar (for fungi) is prepared and poured into sterile Petri dishes.[11]
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Compound Application:
-
Disk Diffusion: Sterile filter paper disks impregnated with a known concentration of the azetidine derivative (e.g., dissolved in DMSO) are placed on the agar surface.[11]
-
Well Diffusion: Wells are created in the agar using a sterile cork borer, and a specific volume (e.g., 50 µL) of the compound solution (e.g., 2.5 mg/mL) is added to each well.[8]
-
-
Controls: A negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic like Ampicillin or an antifungal like Fluconazole) are included.[8][13]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-30°C for 48-72 hours for fungi).[8]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited) is measured in millimeters.[13]
Anti-inflammatory and Neuroprotective Activities
Azetidine derivatives have also shown promise in the treatment of inflammatory and neurodegenerative disorders.[14][15][16]
Anti-inflammatory Effects
Certain azetidine-2-one derivatives of ferulic acid have demonstrated significant in vivo anti-inflammatory potential in both acute and chronic inflammation models.[16] For instance, in a carrageenan-induced acute inflammation model, these compounds exhibited a maximum anti-inflammatory effect 24 hours after administration.[16]
A novel azetidine derivative, KHG26792, has been shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in β-amyloid-treated microglial cells.[15] This effect is mediated, in part, through the modulation of the Akt/GSK-3β signaling pathway and by decreasing the translocation of NF-κB.[15]
Caption: Anti-inflammatory signaling pathway modulated by KHG26792.
Neuroprotective Activities
The neuroprotective potential of azetidine derivatives is an emerging area of research.[14] These compounds can exert their effects through various mechanisms, including the modulation of neurotransmitter reuptake and antioxidant and anti-apoptotic pathways.[14]
Novel cis- and trans-azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), with K_i_ values as low as 24 nM.[17][18] This makes them potential candidates for the treatment of methamphetamine abuse.[17][18]
Other azetidine derivatives have demonstrated neuroprotective effects in models of Parkinson's and Alzheimer's diseases by mitigating oxidative stress and inhibiting key apoptotic enzymes like caspase-3/7.[14][19]
| Compound | Target/Activity | IC50 / Ki | Reference |
| cis-4-methoxy analog 22b | VMAT2 Inhibition | Ki = 24 nM | [17][18] |
| trans-methylenedioxy analog 15c | VMAT2 Inhibition | Ki = 31 nM | [17][18] |
| Azetidin-2-ylacetic acid deriv. 1 | GAT-1 Inhibition | IC50 = 2.83 µM | [20] |
| Azetidin-2-ylacetic acid deriv. 2 | GAT-1 Inhibition | IC50 = 2.01 µM | [20] |
| Compound 12d | GAT-3 Inhibition | IC50 = 15.3 µM | [20] |
Experimental Protocol: Vesicular [³H]Dopamine Uptake Assay
This protocol is used to assess the inhibitory activity of compounds on VMAT2.
Methodology:
-
Vesicle Preparation: Synaptic vesicles are isolated from rat brains.
-
Assay Mixture: The assay is initiated by adding the isolated vesicles to a buffer solution containing [³H]dopamine and various concentrations of the test azetidine analogs.[17]
-
Incubation: The mixture is incubated to allow for the uptake of [³H]dopamine into the vesicles.
-
Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters to separate the vesicles from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, corresponding to the amount of [³H]dopamine taken up by the vesicles, is measured using a liquid scintillation counter.
-
Data Analysis: The inhibitory potency (Ki) of the azetidine derivatives is determined by analyzing the concentration-dependent inhibition of [³H]dopamine uptake.[17]
Conclusion
The diverse biological activities of novel azetidine derivatives highlight their significant potential in the field of drug discovery.[3][21] The data and protocols presented in this technical guide provide a foundational resource for researchers to further explore and advance this promising class of compounds.[3] Continued investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is essential to fully realize their therapeutic utility in oncology, infectious diseases, and neurology.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 9. impactfactor.org [impactfactor.org]
- 10. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. benchchem.com [benchchem.com]
- 15. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The four-membered nitrogen-containing heterocycle, the azetidine (B1206935) ring, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity offer unique advantages in drug design, allowing for the precise positioning of pharmacophoric groups and leading to enhanced potency and selectivity.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of azetidine-containing compounds across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The Strategic Value of the Azetidine Scaffold in Drug Design
The utility of the azetidine moiety in medicinal chemistry can be attributed to several key features that make it an attractive component for novel therapeutics[1][3]:
-
Conformational Constraint: The puckered, four-membered ring restricts the conformational freedom of appended functional groups. This pre-organization can enhance binding affinity for the target protein by reducing the entropic penalty upon binding.[1][3]
-
Improved Physicochemical Properties: The introduction of an azetidine ring can improve properties such as aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogs. This is particularly beneficial for developing drugs that need to cross the blood-brain barrier.[1]
-
Metabolic Stability: The strained ring of azetidine can influence its metabolic fate, often leading to improved pharmacokinetic profiles.[4]
-
Novel Chemical Space and Exit Vectors: The azetidine ring provides unique three-dimensional exit vectors for substituents, allowing for the exploration of novel chemical space and optimization of interactions with target proteins.[1]
Structure-Activity Relationships of Azetidine Scaffolds
The versatility of the azetidine scaffold is evident in its application across a wide range of therapeutic targets. The following sections delve into the SAR of azetidine derivatives in key areas of drug discovery.
Anticancer Activity: Targeting STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when abnormally activated, plays a crucial role in the development and progression of many human cancers.[5][6] Azetidine-based compounds have emerged as potent and selective inhibitors of STAT3.[3][7][8]
A series of (R)-azetidine-2-carboxamide analogues have been developed that demonstrate sub-micromolar potency in inhibiting STAT3 activity.[7][8] SAR studies have revealed several key insights:
-
The azetidine ring is crucial for potency: Replacing the four-membered azetidine ring with a five-membered proline or a six-membered pipecolamide ring leads to a decrease in STAT3-inhibitory potency.[7][8]
-
Substituents on the carboxamide nitrogen are critical: Aromatic and heteroaromatic substituents are generally favored.
-
Modifications to improve cell permeability are essential: While initial compounds showed high in vitro potency, their cellular activity was limited. The development of analogues with improved physicochemical properties, such as methyl esters, has led to enhanced cellular efficacy.[7]
Table 1: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors [8][9][10]
| Compound ID | Modification | STAT3 DNA-Binding IC50 (µM) | Cell Viability EC50 (µM) (MDA-MB-231 cells) |
| 5a | (R)-azetidine-2-carboxamide | 0.52 - 0.55 | - |
| 5o | (R)-azetidine-2-carboxamide derivative | 0.38 | - |
| 8i | (R)-azetidine-2-carboxamide derivative | 0.34 | - |
| 7e | Carboxylic acid surrogate | - | ~1.9 |
| 7f | Carboxylic acid surrogate | - | ~1.8 |
| 7g | Carboxylic acid surrogate, high-affinity binder (KD = 880 nM) | - | ~0.9 |
| 9k | Carboxylic acid surrogate, high-affinity binder (KD = 960 nM) | - | ~1.0 |
| H172 (9f) | Azetidine-benzo-fused-N-heterocyclic | 0.38 - 0.98 | - |
| H182 | Azetidine-benzo-fused-N-heterocyclic | 0.38 - 0.98 | - |
| H120 (8e) | Azetidine-salicylic acid | 1.75 | - |
| H105 (8f) | Azetidine-salicylic acid | 2.07 | - |
| BP-1-102 | Proline-based lead compound | 6.8 | 10 - 20 |
| SH5-07 | Lead compound | 3.9 | 3.8 |
| SH4-54 | Lead compound | 4.7 | 4.5 |
| Napabucasin | Non-azetidine STAT3 inhibitor | Not reported | - |
| Stattic | Non-azetidine STAT3 inhibitor | ~5.1 | - |
Experimental Protocol: STAT3 DNA-Binding Inhibition Assay (EMSA) [7][9]
This assay determines the direct inhibitory effect of a compound on the DNA-binding activity of STAT3.
-
Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts or MDA-MB-231 breast cancer cells).
-
Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.
-
Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that binds to STAT3 and continue the incubation.
-
Electrophoresis: Separate the protein-DNA complexes by native polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3:DNA complex band using densitometry (e.g., with ImageJ software).
-
Data Analysis: Plot the percentage of inhibition of STAT3 DNA-binding relative to a vehicle control (e.g., DMSO) against the compound concentration to determine the IC50 value.
Signaling Pathway: STAT3 Inhibition by Azetidine Derivatives
The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, and subsequent translocation to the nucleus where it regulates the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[3][11] Azetidine-based inhibitors have been shown to irreversibly bind to the STAT3 protein, preventing its DNA-binding activity.[9][11]
Figure 1. Inhibition of the STAT3 signaling pathway by azetidine derivatives.
Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)
Human cytomegalovirus (HCMV) is a beta-herpesvirus that can cause severe disease in immunocompromised individuals.[1] Azetidine-containing dipeptides have been identified as a promising class of HCMV inhibitors.[1][4]
SAR studies on these dipeptide analogues have highlighted the following requirements for anti-HCMV activity[1][4][12]:
-
N-terminus: A benzyloxycarbonyl (Z) group at the N-terminus is essential for activity.
-
C-terminus: An unsubstituted or aliphatically substituted carboxamide group at the C-terminus is required.
-
C-terminal side-chain: An aliphatic side-chain at the C-terminus is necessary for potent inhibition.
-
Conformation: The conformational restriction imposed by the azetidine ring, leading to a γ-turn-like conformation, appears to be important for antiviral activity.[1][12]
Table 2: Anti-HCMV Activity of Azetidine-Containing Dipeptides [1]
| Compound | R1 (N-terminus) | R2 (C-terminal side-chain) | R3 (C-carboxamide) | EC50 (µM) | CC50 (µM) |
| 1 | Z | i-Bu | H | 2.2 ± 0.5 | >100 |
| 4a | Z | i-Bu | t-Bu | 2.0 ± 0.3 | >100 |
| 11 | Z | Me (from Ala) | H | >100 | >100 |
| 12 | Z | Me (from Ala) | t-Bu | >100 | >100 |
| Ganciclovir | - | - | - | 2.5 ± 0.3 | >100 |
EC50: Effective concentration required to reduce virus plaque formation by 50%. CC50: Cytotoxic concentration required to reduce cell growth by 50%.
Experimental Protocol: HCMV Plaque Reduction Assay [1]
This assay evaluates the ability of a compound to inhibit the replication of HCMV in vitro.
-
Cell Culture: Human embryonic lung (HEL) fibroblasts are seeded in 24-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a specific number of plaque-forming units (PFU) of HCMV (e.g., Davis strain).
-
Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated for 7-10 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with Giemsa), and the number of plaques in each well is counted.
-
Data Analysis: The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Antibacterial Activity: 7-Azetidinylquinolones
Quinolones are a major class of antibacterial agents. Replacing the traditional piperazine (B1678402) or aminopyrrolidine groups at the C-7 position with an azetidinyl substituent has led to the development of novel quinolones with broad-spectrum activity, particularly against Gram-positive organisms.[8][13][14]
Key SAR findings for 7-azetidinylquinolones include[13][14]:
-
Stereochemistry is critical: The absolute stereochemistry at the asymmetric centers of both the azetidine ring and the quinolone core is crucial for in vitro activity and in vivo efficacy.
-
Substituents on the azetidine ring: The (2S,3R) configuration of a 3-amino-2-methylazetidine moiety generally confers the best antibacterial activity.[13]
-
Substituents on the quinolone core: Variations at the N-1 and C-8 positions significantly influence the antibacterial spectrum and potency. For instance, 7-azetidinyl-8-chloroquinolones have shown promise for further development.[8][14]
Table 3: In Vitro Antibacterial Activity of 7-Azetidinylquinolones (MIC, µg/mL) [14]
| Compound | N-1 substituent | C-8 substituent | S. aureus | S. pyogenes | E. coli | P. aeruginosa |
| Ciprofloxacin | Cyclopropyl | CH | 0.25 | 1 | 0.015 | 0.25 |
| PD 131628 | Ethyl | CF | 0.06 | 0.12 | 0.03 | 0.5 |
| Compound 25a (E-4767) | Cyclopropyl | CCl | 0.008 | 0.03 | 0.008 | 0.25 |
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution) [15][16][17]
This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antibacterial Susceptibility Testing
Figure 2. General workflow for antibacterial susceptibility testing.
CNS Activity: GABA Uptake Inhibition
Azetidine derivatives have been explored as conformationally constrained analogues of GABA and β-alanine for their potential as GABA uptake inhibitors.[18][19] These inhibitors could be valuable for treating neurological disorders.
SAR studies of azetidine-based GABA uptake inhibitors have shown that[18][19]:
-
Substitution position matters: Derivatives substituted at the 2-position of the azetidine ring with an acetic acid moiety show good potency at the GAT-1 transporter.
-
Lipophilic N-substituents are key for GAT-1 affinity: The presence of a lipophilic N-substituent, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, is crucial for high GAT-1 inhibitory activity.
-
GAT-3 selectivity: β-alanine analogues with specific N-substituents, like 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, show preferential inhibition of the GAT-3 transporter.
-
Carboxylic acid is important: Replacing the carboxylic acid group with a tetrazole bioisostere results in a loss of potency.
Table 4: GABA Uptake Inhibitory Activity of Azetidine Derivatives [18][19]
| Compound | Azetidine Substitution | N-substituent | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| Azetidin-2-ylacetic acid derivative 1 | 2-acetic acid | 4,4-diphenylbutenyl | 2.83 ± 0.67 | - |
| Azetidin-2-ylacetic acid derivative 2 | 2-acetic acid | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | - |
| 12d | 3-carboxylic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | - | 15.3 ± 4.5 |
| 18b | 3-hydroxy-3-(4-methoxyphenyl) | Lipophilic group | 26.6 ± 3.3 | - |
| 18e | 3-hydroxy-3-(4-methoxyphenyl) | Lipophilic group | - | 31.0 ± 4.7 |
Experimental Protocol: GABA Uptake Assay [6][20][21]
This assay measures the ability of a compound to inhibit the uptake of GABA into cells expressing GABA transporters.
-
Cell Culture and Transfection: Use a cell line (e.g., HEK293) transiently or stably transfected with the desired GABA transporter subtype (e.g., GAT-1 or GAT-3).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-HEPES buffer).
-
Incubation: Incubate the cells with the test compound at various concentrations.
-
Radiolabeled GABA Addition: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [3H]GABA).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of GABA uptake against the compound concentration.
Conclusion
The azetidine scaffold has firmly established itself as a cornerstone in modern drug discovery. Its unique structural and physicochemical properties have enabled the design and synthesis of potent and selective modulators for a diverse range of biological targets. The SAR studies highlighted in this guide demonstrate the remarkable versatility of this four-membered heterocycle in addressing complex diseases, from cancer and viral infections to bacterial diseases and neurological disorders. As synthetic methodologies for accessing functionalized azetidines continue to advance, and our understanding of disease biology deepens, the azetidine scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines. The continued exploration of this privileged structure holds immense promise for the future of therapeutic intervention.[1][2][4][6]
References
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of amino acid derivatives of quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
In Silico Modeling of 1-(Azetidin-3-yl)piperidine Interactions: A Technical Guide
Introduction
1-(Azetidin-3-yl)piperidine is a saturated heterocyclic compound featuring both a piperidine (B6355638) and an azetidine (B1206935) ring. Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for establishing specific interactions with biological targets. While this compound has been identified as a linker component in Proteolysis Targeting Chimeras (PROTACs), its potential as a standalone pharmacophore warrants investigation.[1] This technical guide outlines a comprehensive in silico modeling workflow to explore the hypothetical interactions of this compound with a selected protein target.
For the purpose of this guide, we will consider a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.[2][3] Specifically, we will use a representative GPCR to illustrate the computational methodologies. The principles and protocols described herein are broadly applicable to other protein targets.
Hypothetical Target Selection & Rationale
The piperidine moiety is a well-established scaffold in ligands targeting central nervous system (CNS) receptors. Therefore, for this illustrative study, a representative aminergic GPCR, such as a dopamine (B1211576) or serotonin (B10506) receptor, is a plausible hypothetical target. We will proceed with a hypothetical model of a generic aminergic GPCR for our in silico analysis.
In Silico Modeling Workflow
The computational investigation of the interaction between this compound and its hypothetical GPCR target follows a multi-step workflow. This process begins with the preparation of both the ligand and the receptor, proceeds to predict their binding mode and affinity through molecular docking, and culminates in molecular dynamics simulations to assess the stability of the complex.
Data Presentation
The following table summarizes hypothetical quantitative data that could be generated from the in silico modeling of this compound with its target GPCR.
| Computational Method | Metric | Hypothetical Value | Interpretation |
| Molecular Docking | Binding Affinity | -7.5 kcal/mol | Indicates a favorable predicted binding energy. |
| Interacting Residues | Asp110, Ser193, Phe390 | Key amino acids in the binding pocket potentially forming hydrogen bonds and hydrophobic interactions. | |
| Molecular Dynamics | RMSD of Ligand | 1.2 ± 0.3 Å | Suggests the ligand remains stably bound in the binding pocket over the simulation time. |
| RMSF of Binding Pocket | < 1.5 Å | Indicates minimal fluctuation of the binding site residues, contributing to a stable binding environment. | |
| Binding Free Energy | MM/GBSA ΔG_bind | -45.5 ± 5.2 kcal/mol | A more rigorous estimation of the binding free energy, suggesting a strong interaction. |
Experimental Protocols
Detailed methodologies for the key in silico experiments are provided below. These protocols are representative and may require modification based on the specific software used and the nature of the protein target.
Ligand Preparation
-
2D Structure Sketching: The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: The 2D structure is converted to a 3D conformation.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Assignment: Partial atomic charges are calculated and assigned to the ligand atoms.
Receptor Preparation
-
Structure Acquisition: The 3D crystal structure of the target receptor is obtained from the Protein Data Bank (PDB).
-
Protein Cleaning: Non-essential water molecules, co-crystallized ligands, and ions are removed from the PDB file.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., His, Asp, Glu) are assigned based on the physiological pH.
-
Energy Minimization: The prepared protein structure is subjected to a brief energy minimization to relieve any steric clashes.
Molecular Docking
-
Binding Site Definition: The binding pocket on the receptor is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Execution: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding poses of this compound within the defined binding site. The program samples a large number of possible conformations and orientations of the ligand.
-
Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulation
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Ions are added to neutralize the system and mimic physiological salt concentration.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure to ensure a stable starting point for the production simulation.
-
Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational dynamics of the ligand-receptor complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.
Signaling Pathway Visualization
To provide a biological context for the hypothetical interaction of this compound with a GPCR, the following diagram illustrates a simplified, generic GPCR signaling cascade.
This technical guide provides a foundational framework for the in silico modeling of this compound interactions. By employing a systematic workflow of ligand and receptor preparation, molecular docking, and molecular dynamics simulations, it is possible to generate valuable hypotheses about the binding mode, affinity, and stability of this compound with a given protein target. The insights gained from such computational studies can guide the design of future experimental investigations and aid in the exploration of the therapeutic potential of novel chemical entities. While the data presented here is hypothetical, the described protocols are robust and widely applicable in the field of computational drug discovery.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Application of 1-(Azetidin-3-yl)piperidine as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the rigid PROTAC linker, 1-(Azetidin-3-yl)piperidine, and its subsequent incorporation into Proteolysis Targeting Chimeras (PROTACs). The use of rigid linkers, such as the azetidine-piperidine scaffold, is a promising strategy in PROTAC design to improve cell permeability, metabolic stability, and oral bioavailability by reducing the flexibility and polar surface area often associated with traditional PEG or alkyl chain linkers.
Introduction to this compound as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical nature dictate the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.
This compound is a valuable building block for the construction of PROTACs with rigid linkers. Its compact and defined structure can favorably orient the warhead and the E3 ligase ligand, potentially leading to improved potency and selectivity. A notable example of its application is in the synthesis of TQ-3959, a potent and orally bioavailable Bruton's tyrosine kinase (BTK) PROTAC degrader for the treatment of B-cell malignancies[1].
Data Presentation
Synthesis of this compound: Reaction Summary
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Yield (%) |
| 1 | Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate, Piperidine (B6355638) | DBU | Acetonitrile | ~75 |
| 2 | Boc Deprotection | tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | >95 |
Characterization Data of this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | MS (ESI+) m/z |
| tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate | C13H24N2O2 | 240.34 | 4.10-3.95 (m, 2H), 3.70-3.55 (m, 2H), 3.30-3.15 (m, 1H), 2.50-2.35 (m, 4H), 1.65-1.50 (m, 4H), 1.45 (s, 9H), 1.40-1.30 (m, 2H) | 156.0, 80.0, 60.5, 58.0, 52.0, 28.5, 26.0, 24.0 | 241.19 [M+H]+ |
| This compound | C8H16N2 | 140.23 | 3.80-3.65 (m, 2H), 3.50-3.35 (m, 2H), 3.20-3.05 (m, 1H), 2.45-2.30 (m, 4H), 1.60-1.45 (m, 4H), 1.40-1.25 (m, 2H), 1.90 (br s, 1H, NH) | 61.0, 59.0, 52.5, 26.5, 24.5 | 141.14 [M+H]+ |
Note: The NMR data presented are predicted based on analogous structures and may vary slightly from experimental values.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate (Boc-protected linker)
This procedure is adapted from a reported aza-Michael addition reaction.
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add piperidine (1.1 eq) and DBU (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of this compound (Final Linker)
This procedure describes a standard Boc deprotection using trifluoroacetic acid.
Materials:
-
tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often used in the next step without further purification.
Incorporation of this compound into a PROTAC
The following is a representative protocol for the amide coupling of the linker to a carboxylic acid-functionalized warhead or E3 ligase ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized molecule (Warhead-COOH or E3 Ligase Ligand-COOH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC conjugate by preparative High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Synthesis Workflow of this compound
References
Application Notes and Protocols: 1-(Azetidin-3-yl)piperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(azetidin-3-yl)piperidine scaffold is a valuable building block in modern medicinal chemistry, offering a unique combination of structural rigidity and three-dimensionality. The strained four-membered azetidine (B1206935) ring, coupled with the six-membered piperidine (B6355638) ring, provides a versatile platform for the design of novel therapeutic agents. This scaffold has found significant applications in the development of molecules for diverse biological targets, including protein degraders and allosteric modulators. Its favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive component in drug discovery programs.
Key Applications
The this compound moiety has been successfully incorporated into two major classes of therapeutic agents: Proteolysis Targeting Chimeras (PROTACs) and Positive Allosteric Modulators (PAMs) of G-protein coupled receptors.
PROTAC Linker Chemistry
The this compound scaffold serves as a rigid and effective linker component in the design of PROTACs. These heterobifunctional molecules are engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A notable example is the Bruton's tyrosine kinase (BTK) PROTAC degrader, TQ-3959 . In this molecule, the this compound moiety is part of the linker connecting the BTK-binding warhead to a novel benzisoxazole-based Cereblon (CRBN) E3 ligase ligand.[1][2]
Quantitative Data for BTK PROTAC Degrader TQ-3959
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Oral Bioavailability (F%) in Mice | Reference |
| TQ-3959 | BTK | TMD-8 | 0.4 | >90 | 58.0 | [1][2] |
Positive Allosteric Modulators (PAMs) of mGluR2
The this compound scaffold has been employed as a bioisosteric replacement for other cyclic amines in the development of positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). mGluR2 PAMs are of significant interest for the treatment of various central nervous system (CNS) disorders, including schizophrenia and anxiety. The rigid nature of the azetidine-piperidine combination helps to orient the pharmacophoric elements correctly within the allosteric binding site of the receptor.
A series of 3-(azetidin-3-yl)-1H-benzimidazol-2-ones have been identified as potent and metabolically stable mGluR2 PAMs.[3]
Quantitative Data for mGluR2 PAMs
| Compound | mGluR2 EC50 (nM) | % Max Response (Glutamate) | Human Liver Microsome Stability (% remaining after 15 min) | Rat Liver Microsome Stability (% remaining after 15 min) | Reference |
| 21 | 130 | 95 | 98 | 95 | [3] |
| 22 | 80 | 100 | 97 | 92 | [3] |
| 23 | 70 | 100 | 96 | 90 | [3] |
| 24 | 50 | 100 | 95 | 88 | [3] |
| 25 | 40 | 100 | 93 | 85 | [3] |
| 26 | 30 | 100 | 90 | 82 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of N-Boc protected this compound derivatives involves the aza-Michael addition of piperidine to a suitable azetidine precursor.[4]
Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(piperidin-1-yl)azetidine-1-carboxylate
-
To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, add piperidine (1.0-1.2 eq).
-
Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired product.
-
The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine if required for further elaboration.
Biological Evaluation Protocols
Protocol: PROTAC-Mediated Degradation of BTK (Western Blot)
This protocol is adapted for the evaluation of a BTK PROTAC degrader like TQ-3959.
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., TMD-8) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BTK PROTAC degrader (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK protein levels to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
Protocol: Functional Assay for mGluR2 PAMs (Thallium Flux Assay)
This protocol is a general guideline for evaluating mGluR2 PAMs containing the 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold.
-
Cell Culture:
-
Use a cell line stably co-expressing the rat mGluR2 and a G-protein-activated inwardly rectifying potassium (GIRK) channel (e.g., HEK293 cells).
-
Culture the cells in appropriate media supplemented with selection antibiotics.
-
-
Assay Preparation:
-
Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.
-
On the day of the assay, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds (mGluR2 PAMs) in assay buffer.
-
Add the compounds to the cell plate.
-
Prepare a stimulant solution containing a sub-maximal concentration of glutamate (e.g., EC20) and thallium sulfate.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the stimulant solution.
-
Continue to measure the fluorescence signal over time to monitor the influx of thallium through the activated GIRK channels.
-
-
Data Analysis:
-
Calculate the increase in fluorescence signal over baseline for each well.
-
Normalize the data to the response of a maximal concentration of glutamate.
-
Determine the EC50 value by plotting the normalized response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Simplified BTK signaling pathway.
Caption: mGluR2 signaling pathway modulation by a PAM.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. 1-(TERT-BUTOXYCARBONYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Azetidin-3-yl)piperidine in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Azetidin-3-yl)piperidine is a synthetic compound featuring a piperidine (B6355638) ring linked to an azetidine (B1206935) moiety. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs), including muscarinic acetylcholine (B1216132) receptors (mAChRs)[1][2]. The unique structural and conformational properties imparted by the strained azetidine ring suggest that this compound and its derivatives could present novel pharmacological profiles[3]. While primarily documented as a PROTAC linker, its potential as a direct modulator of GPCRs warrants thorough investigation.
These application notes provide a framework for characterizing the pharmacological activity of a hypothetical compound, designated "AZ-PIP," representing this compound, at the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following protocols detail standard in vitro assays to determine its binding affinity and functional activity, which are critical steps in the early stages of drug discovery.
Data Presentation: Pharmacological Profile of AZ-PIP at Muscarinic Receptors
The following tables summarize hypothetical quantitative data for AZ-PIP, illustrating how its pharmacological profile at human muscarinic acetylcholine receptor subtypes could be presented. This data is for representative purposes to guide assay design and interpretation.
Table 1: Radioligand Binding Affinity of AZ-PIP at Human Muscarinic Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| M1 | [³H]-N-methylscopolamine | 15.2 |
| M2 | [³H]-N-methylscopolamine | 250.8 |
| M3 | [³H]-N-methylscopolamine | 8.9 |
| M4 | [³H]-N-methylscopolamine | 320.1 |
| M5 | [³H]-N-methylscopolamine | 25.6 |
Table 2: Functional Activity of AZ-PIP in GTPγS Binding Assays
| Receptor Subtype | Agonist (EC50, nM) | Antagonist (IC50, nM) | % Max Stimulation (Emax) |
| M1 | 22.5 | >10,000 | 95% (vs. Carbachol) |
| M2 | >10,000 | 350.4 | <5% |
| M3 | 12.3 | >10,000 | 102% (vs. Carbachol) |
| M4 | >10,000 | 480.7 | <5% |
| M5 | 35.8 | >10,000 | 88% (vs. Carbachol) |
Table 3: Functional Activity of AZ-PIP in Calcium Flux Assays
| Receptor Subtype | Agonist (EC50, nM) | Antagonist (IC50, nM) |
| M1 | 25.1 | >10,000 |
| M3 | 15.8 | >10,000 |
| M5 | 40.2 | >10,000 |
Signaling Pathway
The M1, M3, and M5 muscarinic receptor subtypes primarily couple through the Gαq/11 family of G-proteins. Agonist binding to these receptors initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of AZ-PIP for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist.
Experimental Workflow
Methodology
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of receptor membrane suspension (typically 10-50 µg of protein).
-
50 µL of a fixed concentration of [³H]-N-methylscopolamine ([³H]-NMS) (e.g., at its Kd value).
-
50 µL of varying concentrations of AZ-PIP (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or a high concentration of a known antagonist (e.g., 1 µM atropine) for non-specific binding.
-
100 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the logarithm of the AZ-PIP concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It is particularly useful for receptors coupling to Gi/o or Gq/11 proteins.
Experimental Workflow
References
1-(Azetidin-3-yl)piperidine: A Versatile Building Block in Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-(Azetidin-3-yl)piperidine has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery. Its unique structural features, combining a strained four-membered azetidine (B1206935) ring with a six-membered piperidine (B6355638) ring, offer medicinal chemists a powerful tool to introduce desirable physicochemical properties into drug candidates. This scaffold can impart improved solubility, metabolic stability, and three-dimensional complexity, often leading to enhanced biological activity and selectivity.
One of the most notable applications of this compound is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. In the synthesis of the Bruton's tyrosine kinase (BTK) PROTAC degrader, TQ-3959, this compound serves as a crucial linker connecting the BTK-binding moiety to the E3 ligase-recruiting element.[1] TQ-3959 is under investigation for the treatment of B-cell malignancies.
Beyond its role in PROTACs, this compound readily participates in a variety of chemical transformations, making it a versatile intermediate for the synthesis of diverse compound libraries. Key reactions include nucleophilic substitution and aza-Michael additions. These reactions allow for the facile introduction of the azetidinylpiperidine moiety onto various scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Key Reactions and Protocols
Nucleophilic Substitution
This compound can act as a nucleophile to displace leaving groups from electrophilic substrates. A common strategy involves the reaction of a protected azetidine derivative, such as 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627), with piperidine. The benzhydryl protecting group can be subsequently removed to yield the desired product.
Table 1: Nucleophilic Substitution for the Synthesis of 1-(1-Benzhydrylazetidin-3-yl)piperidine
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine | None | 80 | 16 | 72 |
-
A mixture of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) and piperidine (excess) is heated at 80 °C overnight (approximately 16 hours).
-
The reaction mixture is then cooled to room temperature.
-
The crude product is purified by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes (e.g., 0% to 25% ethyl acetate) to afford 1-(1-benzhydrylazetidin-3-yl)piperidine as a solid.
Aza-Michael Addition
The secondary amine of the piperidine ring in this compound can undergo aza-Michael addition to α,β-unsaturated carbonyl compounds. This reaction provides a straightforward method for forming carbon-nitrogen bonds and introducing the azetidinylpiperidine motif. A common substrate for this reaction is methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which reacts with piperidine in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Table 2: Aza-Michael Addition of Piperidine to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Piperidine | DBU | Acetonitrile (B52724) | 65 | 4 | 75 |
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile is added piperidine (1.0 eq).
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) is added to the reaction mixture.
-
The mixture is stirred at 65 °C for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired product.
Signaling Pathway
The BTK PROTAC degrader TQ-3959, which incorporates the this compound linker, targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells. In B-cell malignancies, this pathway is often constitutively active. TQ-3959 functions by inducing the degradation of BTK, thereby inhibiting downstream signaling and leading to apoptosis of the malignant cells.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by TQ-3959.
Experimental Workflow
The synthesis of complex molecules like TQ-3959 involves a multi-step process. The incorporation of the this compound linker is a key step that connects the two active ends of the PROTAC molecule. The general workflow for utilizing this building block in a synthetic campaign is outlined below.
Caption: General workflow for synthesizing a PROTAC using this compound as a linker.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidine (B6355638) scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceuticals and biologically active natural products.[1] The stereochemistry of these molecules significantly influences their pharmacological activity, making the development of efficient and highly selective methods for their enantioselective synthesis a critical area of research.[1] This document provides detailed application notes and experimental protocols for key modern methodologies in the asymmetric synthesis of these valuable molecules, with a focus on practicality, efficiency, and stereocontrol. The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce cardiac hERG toxicity.[2][3][4]
I. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A significant advancement in the synthesis of chiral 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[5] This powerful method enables the synthesis of enantioenriched 3-substituted piperidines from readily available pyridines and boronic acids.[6] The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derivative to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidine.[5][6][7]
Experimental Protocol: Synthesis of 3-Aryl-tetrahydropyridines
This protocol is adapted from the work of Mishra, Karabiyikoglu, and Fletcher (2023).[8]
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide (B78521) dimer)
-
(S)-Segphos
-
Toluene (B28343) (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Water (degassed)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
-
Argon gas
-
Magnetic stir bar and vial
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.
-
Add toluene (0.25 mL), THF (0.25 mL), and degassed H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantioenriched 3-substituted tetrahydropyridine.
Data Presentation
Table 1: Substrate Scope for the Rh-Catalyzed Asymmetric Reductive Heck Reaction
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-tetrahydropyridine derivative | 81 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine derivative | 85 | 97 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-tetrahydropyridine derivative | 78 | 95 |
| 4 | 2-Naphthylboronic acid | 3-(2-Naphthyl)-tetrahydropyridine derivative | 88 | 98 |
| 5 | 3-Thienylboronic acid | 3-(3-Thienyl)-tetrahydropyridine derivative | 75 | 94 |
Data adapted from selected examples in the literature to showcase typical results.
Workflow Diagram
Caption: Workflow for the Rh-catalyzed asymmetric reductive Heck reaction.
II. Rhodium-Catalyzed [2+2+2] Cycloaddition
The rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of alkenyl isocyanates and alkynes provides a powerful method for the synthesis of polysubstituted chiral piperidines.[2][9] This reaction allows for the rapid construction of the piperidine core with high enantioselectivity.[2] The use of a cleavable tether in the isocyanate backbone can be employed to access monocyclic piperidine scaffolds.[2]
Experimental Protocol: Asymmetric Synthesis of Bicyclic Piperidine Precursors
This protocol is a generalized procedure based on the work of O'Malley and Rovis (2013).[2]
Materials:
-
[Rh(C₂H₄)₂Cl]₂ (Rhodium(I) chloride ethylene (B1197577) complex dimer)
-
Chiral phosphoramidite (B1245037) ligand (e.g., TADDOL-derived)
-
Alkenyl isocyanate
-
Alkyne
-
Anhydrous toluene
-
Argon atmosphere
-
Schlenk flask and magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, add [Rh(C₂H₄)₂Cl]₂ (e.g., 2.5 mol%) and the chiral phosphoramidite ligand (e.g., 6 mol%) to a Schlenk flask.
-
Add anhydrous toluene and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
Add the alkyne (e.g., 1.2 equivalents) to the catalyst solution.
-
Add a solution of the alkenyl isocyanate (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture over a period of time (e.g., 1 hour) using a syringe pump.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched bicyclic piperidine precursor.
Data Presentation
Table 2: Substrate Scope for the Rh-Catalyzed [2+2+2] Cycloaddition
| Entry | Alkyne | Product | Yield (%) | ee (%) |
| 1 | Phenylacetylene | Bicyclic lactam with phenyl group | 75 | 95 |
| 2 | 1-Hexyne | Bicyclic lactam with butyl group | 82 | 92 |
| 3 | 4-Methoxyphenylacetylene | Bicyclic lactam with 4-methoxyphenyl (B3050149) group | 78 | 96 |
| 4 | Trimethylsilylacetylene | Bicyclic lactam with TMS group | 65 | 90 |
| 5 | 1-Phenyl-1-propyne | Vinylogous amide with phenyl and methyl groups | 72 | 94 |
Data adapted from selected examples in the literature to showcase typical results.
Logical Relationship Diagram
Caption: Reactant to product relationship in Rh-catalyzed cycloaddition.
III. Asymmetric Hydrogenation of N-Iminopyridinium Ylides
The catalytic asymmetric hydrogenation of N-iminopyridinium ylides is an efficient method for accessing enantioenriched substituted piperidine derivatives.[3][6] This strategy involves the activation of the pyridine (B92270) ring as an N-iminopyridinium ylide, which facilitates hydrogenation under milder conditions with high enantioselectivity using an iridium catalyst with a chiral ligand.[3][6]
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a generalized procedure based on the work of Legault and Charette (2005).[3][10]
Materials:
-
[{Ir(cod)Cl}₂] (Iridium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer)
-
Chiral phosphinooxazoline (PHOX) ligand
-
Iodine (I₂)
-
N-iminopyridinium ylide substrate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrogen gas (high pressure)
-
Stainless-steel autoclave
Procedure:
-
In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] (e.g., 1 mol%) and the chiral PHOX ligand (e.g., 2.2 mol%) to a vial containing anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of I₂ (e.g., 2 mol%) in DCM and stir for an additional 5 hours to generate the active catalyst.
-
In a separate vial, dissolve the N-iminopyridinium ylide substrate in DCM.
-
Transfer the substrate solution and the catalyst solution to a stainless-steel autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specific temperature (e.g., 30 °C) for the required time (e.g., 12 hours).
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
The resulting hydrazide can be purified by column chromatography.
-
The N-N bond of the purified product can be cleaved (e.g., using Raney nickel or SmI₂) to afford the final enantioenriched piperidine.
Data Presentation
Table 3: Substrate Scope for Asymmetric Hydrogenation of N-Iminopyridinium Ylides
| Entry | Substituent on Pyridine Ring | Product | Yield (%) | ee (%) |
| 1 | 2-Methyl | 2-Methylpiperidine derivative | 95 | 92 |
| 2 | 2-Phenyl | 2-Phenylpiperidine derivative | 92 | 96 |
| 3 | 2-Ethyl | 2-Ethylpiperidine derivative | 96 | 93 |
| 4 | 2-(4-Methoxyphenyl) | 2-(4-Methoxyphenyl)piperidine derivative | 90 | 95 |
| 5 | 2-Propyl | 2-Propylpiperidine derivative | 94 | 91 |
Data adapted from selected examples in the literature to showcase typical results.
Signaling Pathway Diagram: Preclamol
Preclamol, a chiral 3-arylpiperidine, acts as a dopamine (B1211576) D2 receptor partial agonist.
Caption: Simplified signaling pathway of Preclamol at presynaptic D2 autoreceptors.
IV. Copper-Catalyzed Enantioselective Radical-Mediated δ C-H Cyanation
A novel and powerful strategy for the asymmetric synthesis of chiral piperidines involves a copper-catalyzed enantioselective radical-mediated δ C-H cyanation of acyclic amines. This method utilizes a chiral copper catalyst to control an intramolecular hydrogen atom transfer (HAT) from an N-centered radical, leading to the formation of enantioenriched δ-amino nitriles, which are precursors to chiral piperidines.
Experimental Protocol: Asymmetric δ C-H Cyanation
This is a generalized protocol based on the principles described by Zhang and colleagues.
Materials:
-
Copper(I) catalyst (e.g., Cu(MeCN)₄PF₆)
-
Chiral bisoxazoline ligand
-
Acyclic amine substrate
-
Cyanide source (e.g., TMSCN)
-
Oxidant (e.g., di-tert-butyl peroxide)
-
Anhydrous solvent (e.g., chlorobenzene)
-
Inert atmosphere (e.g., argon)
-
Schlenk tube
Procedure:
-
In a nitrogen-filled glovebox, add the copper(I) catalyst and the chiral ligand to an oven-dried Schlenk tube.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the acyclic amine substrate and the cyanide source to the reaction mixture.
-
Add the oxidant to initiate the reaction.
-
Seal the Schlenk tube and stir the mixture at the designated temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).
-
After completion, cool the reaction to room temperature and quench appropriately (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting δ-amino nitrile by flash column chromatography.
-
The enantioenriched δ-amino nitrile can then be converted to the corresponding chiral piperidine through subsequent cyclization and reduction steps.
Data Presentation
Table 4: Substrate Scope for Cu-Catalyzed Asymmetric δ C-H Cyanation
| Entry | Amine Substrate | Product (δ-amino nitrile) | Yield (%) | ee (%) |
| 1 | N-Phenylpentan-1-amine | 5-Amino-5-phenylpentanenitrile | 75 | 92 |
| 2 | N-(4-Methoxyphenyl)pentan-1-amine | 5-Amino-5-(4-methoxyphenyl)pentanenitrile | 80 | 95 |
| 3 | N-Cyclohexylpentan-1-amine | 5-Amino-5-cyclohexylpentanenitrile | 68 | 88 |
| 4 | N-Benzylpentan-1-amine | 5-Amino-5-phenylpentanenitrile | 72 | 90 |
| 5 | N-Phenylhexan-1-amine | 5-Amino-5-phenylhexanenitrile | 70 | 91 |
Illustrative data based on the reported methodology.
Signaling Pathway Diagram: Niraparib
Niraparib, an anticancer drug containing a chiral piperidine moiety, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.
Caption: Mechanism of action of Niraparib via PARP inhibition.
Conclusion
The enantioselective synthesis of chiral piperidine derivatives is a dynamic field with a diverse array of powerful synthetic methodologies. The choice of method depends on the desired substitution pattern, available starting materials, and required scale. The protocols and data presented here provide a starting point for researchers to explore these cutting-edge techniques in their own laboratories for the development of novel therapeutics and other valuable chemical entities.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. Rhodium-catalyzed [2 + 2 + 2] cycloaddition of alkenyl isocyanates and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Azetidine and Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Azetidine (B1206935) and piperidine (B6355638) scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical and pharmacokinetic properties.[1][2] The ability to precisely functionalize these saturated heterocycles is paramount for modulating biological activity, optimizing drug-like properties, and exploring structure-activity relationships.[3][4] This document provides detailed application notes and experimental protocols for key methods in the functionalization of azetidine and piperidine rings, with a focus on modern synthetic strategies.
I. Functionalization of Azetidine Scaffolds
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in drug discovery to impart rigidity, improve metabolic stability, and enhance solubility.[5] Recent advances have provided a diverse toolkit for their derivatization.
Photoredox-Catalyzed Decarboxylative Alkylation
Visible-light photoredox catalysis offers a mild and efficient method for the generation of alkyl radicals for C-C bond formation, enabling the synthesis of 3-aryl-3-alkyl substituted azetidines.[6][7][8] This approach is particularly valuable for accessing sterically hindered quaternary centers.
Application Note: This method is well-suited for the late-stage functionalization of azetidine-containing compounds. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[8] It allows for the introduction of a wide range of alkyl groups through the use of corresponding carboxylic acid precursors.
Experimental Protocol: Synthesis of 3-Aryl-3-Alkyl Azetidines
-
Materials: 3-Aryl-azetidine-3-carboxylic acid (1.0 equiv), activated alkene (1.5 equiv), photocatalyst (e.g., fac-[Ir(ppy)3] or an organic dye, 1-5 mol%), and a suitable solvent (e.g., DMSO, DMF, or MeCN).
-
Procedure:
-
To a reaction vessel, add the 3-aryl-azetidine-3-carboxylic acid, activated alkene, and photocatalyst.
-
Add the solvent and degas the mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Quantitative Data Summary:
| Entry | Azetidine Substrate | Alkene Substrate | Photocatalyst | Solvent | Yield (%) | Reference |
| 1 | N-Boc-3-phenylazetidine-3-carboxylic acid | Methyl acrylate | fac-[Ir(ppy)3] | DMSO | 85 | [6] |
| 2 | N-Cbz-3-(4-chlorophenyl)azetidine-3-carboxylic acid | Acrylonitrile | Eosin Y | MeCN | 78 | [7] |
| 3 | N-Ts-3-phenylazetidine-3-carboxylic acid | N-Phenylmaleimide | Methylene Blue | DMF | 92 | [8] |
Experimental Workflow:
Caption: Workflow for Photoredox-Catalyzed Decarboxylative Alkylation of Azetidines.
Ring-Opening Reactions of Azetidinols
The inherent ring strain of azetidines can be harnessed to drive ring-opening reactions, providing access to functionalized acyclic amine derivatives.[9][10] Photochemically generated azetidinols are valuable intermediates in this "build and release" strategy.
Application Note: This method allows for the synthesis of highly substituted aminodioxolanes and 3-amino-1,2-diols, which are common motifs in pharmaceuticals.[10] The reaction is triggered by the addition of electron-deficient ketones or boronic acids.
Experimental Protocol: Ring Opening of Photogenerated Azetidinols
-
Materials: α-Aminoacetophenone precursor, a suitable solvent for photolysis (e.g., benzene, toluene), an electron-deficient ketone (e.g., hexafluoroacetone) or a boronic acid (e.g., phenylboronic acid).
-
Procedure:
-
Photocyclization: Irradiate a solution of the α-aminoacetophenone precursor in a suitable solvent with UV light to generate the azetidinol (B8437883) intermediate via a Norrish-Yang cyclization.
-
Ring Opening: To the solution containing the photogenerated azetidinol, add the electron-deficient ketone or boronic acid.
-
Stir the reaction mixture at room temperature until the ring-opening is complete (monitor by TLC or LC-MS).
-
Purify the product by column chromatography.
-
Quantitative Data Summary:
| Entry | Azetidinol Precursor | Ring-Opening Reagent | Product Type | Yield (%) | Reference |
| 1 | N-Benzhydryl-3-hydroxy-3-phenylazetidine | Hexafluoroacetone | Aminodioxolane | 88 | [9] |
| 2 | N-Benzhydryl-3-hydroxy-3-phenylazetidine | Phenylboronic acid | 3-Amino-1,2-diol | 75 | [10] |
Logical Relationship Diagram:
Caption: "Build and Release" Strategy for Azetidine Functionalization.
II. Functionalization of Piperidine Scaffolds
Piperidine is one of the most ubiquitous heterocyclic scaffolds in approved drugs.[11] Consequently, methods for its selective functionalization are of high importance in drug discovery.
Late-Stage C-H Functionalization
Directly converting C-H bonds to C-C or C-X bonds is a powerful strategy for the efficient derivatization of complex molecules.[3] Late-stage C-H functionalization of piperidine-containing drugs allows for rapid access to analogues with potentially improved properties.[12][13]
Application Note: This approach is particularly valuable for modifying existing drug molecules without the need for de novo synthesis. Photochemical methods using flavin analogues under blue-light irradiation have emerged as a mild and selective way to achieve α- and β-C-H functionalization of piperazines, a related and important scaffold.[13] Similar principles can be applied to piperidines.
Experimental Protocol: Photoexcited Flavin-Catalyzed C-H Oxidation of Piperazines (as a model for piperidines)
-
Materials: Piperazine-based drug (1.0 equiv), flavin photocatalyst (e.g., riboflavin (B1680620) tetraacetate, 5-10 mol%), an oxidant (e.g., air, oxygen), and a suitable solvent (e.g., MeCN, CH2Cl2).
-
Procedure:
-
In a reaction vial, dissolve the piperazine (B1678402) substrate and the flavin photocatalyst in the chosen solvent.
-
Ensure the presence of an oxidant by either leaving the vial open to air or bubbling oxygen through the solution.
-
Irradiate the mixture with blue LEDs at room temperature.
-
Monitor the formation of the enamine or iminium ion intermediate.
-
Trap the intermediate with a suitable nucleophile or electrophile to afford the functionalized product.
-
Purify the product by chromatography.
-
Quantitative Data Summary:
| Entry | Substrate | Functionalization | Yield (%) | Reference |
| 1 | N-Aryl piperazine drug analogue | α,β-Dehydrogenation | >95 (intermediate) | [13] |
| 2 | N-Alkyl piperazine drug analogue | α,β-Dehydrogenation | >95 (intermediate) | [12] |
Experimental Workflow Diagram:
Caption: Late-Stage C-H Functionalization of Piperidine Scaffolds.
Iridium-Catalyzed Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines to piperidines is a fundamental transformation. Modern iridium catalysts have enabled highly selective and efficient reductions under mild conditions, tolerating a wide range of functional groups.[14]
Application Note: This method is ideal for the synthesis of multi-substituted piperidines from readily available pyridine (B92270) precursors. It is particularly advantageous for late-stage functionalization of complex molecules containing a pyridine ring, as it often proceeds with high chemo- and regioselectivity.[14]
Experimental Protocol: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines
-
Materials: Pyridine substrate (1.0 equiv), Iridium(III) catalyst (e.g., [Cp*IrCl2]2, 1-5 mol%), a hydride source (e.g., Hantzsch ester or silanes), and a suitable solvent (e.g., THF, dioxane).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the pyridine substrate and the iridium catalyst.
-
Add the solvent, followed by the hydride source.
-
Stir the reaction mixture at the specified temperature (often room temperature to mildly elevated temperatures).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and purify the piperidine product by column chromatography or distillation.
-
Quantitative Data Summary:
| Entry | Pyridine Substrate | Catalyst Loading (mol%) | Hydride Source | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | 2.5 | Hantzsch ester | 60 | 95 | [14] |
| 2 | 3-Acetylpyridine | 1.0 | Phenylsilane | 25 | 92 | [14] |
| 3 | Nicotinamide | 5.0 | Hantzsch ester | 80 | 88 | [14] |
Signaling Pathway (Catalytic Cycle):
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization | France-Berkeley Fund [fbf.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 9. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 10. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. bioengineer.org [bioengineer.org]
Gold-Catalyzed Synthesis of Functionalized Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized piperidines utilizing gold catalysis. The piperidine (B6355638) motif is a crucial scaffold in a vast number of pharmaceuticals and natural products. Gold catalysis has emerged as a powerful tool for the efficient and selective synthesis of these valuable heterocyclic compounds under mild reaction conditions.
Introduction
The piperidine ring is a privileged heterocyclic scaffold frequently found in pharmaceuticals, agrochemicals, and biologically active natural products. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block in drug discovery. Traditional methods for piperidine synthesis often require harsh reaction conditions, multi-step sequences, and suffer from limited substrate scope.
Homogeneous gold catalysis offers a mild, efficient, and atom-economical alternative for the synthesis of complex piperidine derivatives. Gold(I) and gold(III) complexes, acting as soft π-acids, can activate carbon-carbon multiple bonds, such as alkenes, allenes, and alkynes, towards nucleophilic attack, enabling a variety of cyclization and cascade reactions to form the piperidine ring with high chemo-, regio-, and stereoselectivity.
This document outlines key gold-catalyzed methodologies for the synthesis of functionalized piperidines, providing detailed experimental protocols, comparative data, and visualizations of the reaction workflows.
Methodologies and Data Presentation
Several gold-catalyzed strategies have been successfully employed for the synthesis of functionalized piperidines. The following sections detail some of the most prominent methods, with quantitative data summarized for easy comparison.
Intramolecular Hydroamination of Alkenyl Carbamates
Gold(I) catalysts effectively promote the intramolecular hydroamination of unactivated olefins to form protected nitrogen heterocycles, including piperidines. This method offers broad substrate compatibility and operates under milder conditions compared to other late-transition-metal catalyst systems.[1]
Table 1: Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [1]
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Boc-5-hexen-1-amine | [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | Dioxane | 60 | 1.5 | 1-Boc-2-methylpiperidine | 98 |
| 2 | N-Cbz-5-hexen-1-amine | [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | Dioxane | 60 | 2 | 1-Cbz-2-methylpiperidine | 95 |
| 3 | N-Ts-5-hexen-1-amine | [Au(PPh₃)Cl] / AgOTf | Toluene | 100 | 12 | 1-Ts-2-methylpiperidine | 59 |
Enantioselective Intramolecular Hydroamination of Allenes
The gold(I)-catalyzed intramolecular hydroamination of allenes provides an efficient route to vinyl-substituted piperidines. The use of chiral phosphine (B1218219) ligands on the gold catalyst allows for high enantioselectivity in the cyclization of N-allenyl carbamates.
Table 2: Enantioselective Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allenyl Carbamates
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | ee (%) | |---|---|---|---|---|---|---|---| | 1 | N-Boc-hexa-4,5-dien-1-amine | [(S)-DTBM-Segphos(AuOPNB)₂] | MeNO₂ | 50 | 15 | (R)-1-Boc-2-vinylpiperidine | 85 | 92 | | 2 | N-Cbz-hexa-4,5-dien-1-amine | [(R)-xylyl-BINAP(AuOPNB)₂] | DCM | 23 | 24 | (S)-1-Cbz-2-vinylpiperidine | 93 | 93 | | 3 | N-Mts-hexa-4,5-dien-1-amine | [(S)-DTBM-Segphos(AuOPNB)₂] | MeNO₂ | 50 | 15 | (R)-1-Mts-2-vinylpiperidine | 80 | 97 |
Cascade Amine Addition to Diyne-Enes for 1,2-Dihydropyridines
A gold-catalyzed intermolecular condensation of amines and diyne-enes offers a novel [3+2+1] approach to the synthesis of highly functionalized 1,2-dihydropyridines, which are immediate precursors to substituted piperidines through reduction.[2][3][4][5] This cascade reaction demonstrates excellent stereoselectivity.[2][3][4][5]
Table 3: Gold-Catalyzed Cascade Amine Addition to Diyne-Enes [4]
| Entry | Diyne-Ene | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Product (1,2-Dihydropyridine) | Yield (%) |
| 1 | 1a | Aniline | XPhosAuCl / AgSbF₆ | DCE | 40 | 12 | 5a | 95 |
| 2 | 1b | p-Toluidine | XPhosAuCl / AgSbF₆ | DCE | 40 | 12 | 5b | 92 |
| 3 | 1c | p-Anisidine | XPhosAuCl / AgSbF₆ | DCE | 40 | 12 | 5c | 88 |
Experimental Protocols
General Safety Precautions:
-
Always work in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][7]
-
Gold catalysts and silver salts should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[6]
Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Boc-5-hexen-1-amine
This protocol is adapted from the work of Widenhoefer and colleagues.[1]
Materials:
-
[Au{P(tBu)₂(o-biphenyl)}]Cl (Gold catalyst)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
N-Boc-5-hexen-1-amine (Substrate)
-
1,4-Dioxane (B91453) (Anhydrous)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Au{P(tBu)₂(o-biphenyl)}]Cl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%).
-
Add anhydrous 1,4-dioxane (2.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Add N-Boc-5-hexen-1-amine (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 60 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 1.5 hours), cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-Boc-2-methylpiperidine.
Protocol 2: Enantioselective Gold(I)-Catalyzed Intramolecular Hydroamination of N-Boc-hexa-4,5-dien-1-amine
This protocol is based on the principles of enantioselective gold-catalyzed hydroamination of allenes.
Materials:
-
(S)-DTBM-Segphos(AuOPNB)₂ (Chiral gold catalyst)
-
N-Boc-hexa-4,5-dien-1-amine (Substrate)
-
Nitromethane (B149229) (MeNO₂) (Anhydrous)
-
Argon or Nitrogen gas
-
Reaction vial
Procedure:
-
In a glovebox or under an inert atmosphere, add (S)-DTBM-Segphos(AuOPNB)₂ (0.025 mmol, 5 mol%) to an oven-dried reaction vial.
-
Add anhydrous nitromethane (1.7 mL) to the vial.
-
Add N-Boc-hexa-4,5-dien-1-amine (0.5 mmol, 1.0 equiv) to the catalyst solution.
-
Seal the reaction vial and heat the mixture to 50 °C.
-
Stir the reaction for 15 hours.
-
After cooling to room temperature, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched (R)-1-Boc-2-vinylpiperidine.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: Gold-Catalyzed Cascade Amine Addition to a Diyne-Ene
This protocol is a general procedure based on the work of Shi and coworkers.[2][3][4][5][8]
Materials:
-
XPhosAuCl (Gold pre-catalyst)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Diyne-ene substrate
-
Amine (e.g., Aniline)
-
1,2-Dichloroethane (B1671644) (DCE) (Anhydrous)
-
Argon or Nitrogen gas
-
Reaction tube
Procedure:
-
To an oven-dried reaction tube under an inert atmosphere, add XPhosAuCl (0.01 mmol, 5 mol%) and AgSbF₆ (0.012 mmol, 6 mol%).
-
Add anhydrous 1,2-dichloroethane (5 mL).
-
Add the diyne-ene substrate (0.2 mmol, 1.0 equiv) and the amine (0.4 mmol, 2.0 equiv).
-
Seal the reaction tube and heat the mixture to 40 °C.
-
Stir the reaction for 12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-dihydropyridine.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the gold-catalyzed synthesis of functionalized piperidines.
Caption: General workflow for gold-catalyzed hydroamination.
Caption: Logic of enantioselective synthesis.
Caption: Cascade reaction pathway for dihydropyridine (B1217469) synthesis.
References
- 1. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 2. Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vb.vda.lt [vb.vda.lt]
- 6. goldmarket.fr [goldmarket.fr]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocatalytic Oxidation in Piperidine Structure Modification
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, rendering methods for its selective functionalization highly valuable in drug discovery and development.[1][2][3] Biocatalytic oxidation has emerged as a powerful and sustainable strategy for modifying piperidine structures, offering exceptional levels of regio-, stereo-, and chemoselectivity that are often challenging to achieve with traditional chemical methods.[1][4] This document provides detailed application notes and experimental protocols for key biocatalytic oxidation strategies used to modify piperidine structures, including C-H oxidation, chemoenzymatic dearomatization of pyridines, and the use of imine reductases in enzymatic cascades.
Application Notes
Biocatalytic C-H Oxidation for Late-Stage Functionalization
Late-stage functionalization of complex molecules is a critical strategy in drug discovery for rapidly generating analogs with improved properties.[5][6] Biocatalytic C-H oxidation enables the direct installation of hydroxyl groups onto the piperidine ring, providing a handle for further derivatization.[7][8][9] This approach significantly shortens synthetic routes and allows for the diversification of lead compounds at a late stage.[9][10]
A powerful chemoenzymatic strategy combines the precision of biocatalytic C-H oxidation with the versatility of chemical cross-coupling reactions.[7][8][9][11] Enzymes such as proline-4-hydroxylases (P4Hs) and ectoine (B1671093) hydroxylases have been successfully employed for the stereoselective hydroxylation of piperidine-2- and -3-carboxylic acids.[8] The resulting hydroxylated piperidines can then be subjected to radical cross-coupling reactions to introduce a wide range of substituents.[7][8][9] This modular approach streamlines the synthesis of complex, three-dimensional piperidine derivatives, which are increasingly sought after in modern medicinal chemistry to enhance target specificity and improve physicochemical properties.[7][8]
Key Enzymes and Their Applications:
| Enzyme Family | Specific Enzyme Example | Substrate Class | Position of Oxidation | Application Highlight | Reference |
| Proline Hydroxylases | Engineered Proline-4-Hydroxylase (P4H810) | Piperidine-2-carboxylic acids | C4 | Enantioselective hydroxylation for subsequent functionalization. | [8] |
| Ectoine Hydroxylases | Ectoine 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) | Piperidine-3-carboxylic acids | C5 | Regioselective hydroxylation of otherwise unactivated C-H bonds. | [8] |
| Cytochrome P450s | CYP2D6 | (S)-3-phenylpiperidines | N-dealkylation, ring hydroxylation | Metabolism studies, potential for biocatalytic N-dealkylation. | [12] |
Chemoenzymatic Dearomatization of Pyridines
The asymmetric dearomatization of readily available pyridines represents an attractive and efficient route to chiral substituted piperidines.[1] A highly effective chemoenzymatic cascade has been developed that combines the oxidation of an N-substituted tetrahydropyridine (B1245486) intermediate by an amine oxidase (AmOx) with the stereoselective reduction of the resulting enamine by an ene-imine reductase (EneIRED).[1][13] This one-pot reaction sequence allows for the synthesis of a variety of stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess.[1]
This methodology has been successfully applied to the synthesis of key intermediates for several approved drugs, including the antipsychotic Preclamol and the ovarian cancer therapeutic Niraparib, highlighting its industrial relevance.[1] The choice of the EneIRED is crucial for controlling the stereochemical outcome of the final piperidine product.
Enzyme Cascade for Pyridine Dearomatization:
| Enzyme 1 (Oxidation) | Enzyme 2 (Reduction) | Intermediate | Product | Key Features | Reference |
| 6-hydroxy-D-nicotine oxidase (6-HDNO) variant E350L/E352D | Ene-imine reductase (EneIRED) | Dihydropyridinium | Chiral 3- or 3,4-substituted piperidine | One-pot cascade, high enantioselectivity, broad substrate scope. | [1] |
Imine Reductases (IREDs) in Cascades for Piperidine Synthesis
Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines.[14][15] They are particularly useful for the synthesis of chiral piperidines from cyclic imine precursors.[14] IREDs can be integrated into multi-enzyme cascades to produce complex piperidines from simple starting materials in a single pot.[14][16]
One such cascade involves a carboxylic acid reductase (CAR) to convert a keto acid to a keto aldehyde, followed by an ω-transaminase (ω-TA) to form a cyclic imine, which is then stereoselectively reduced by an IRED to yield the desired chiral piperidine.[14][16] This approach allows for the generation of mono- and disubstituted piperidines with high conversion, enantiomeric excess, and diastereomeric excess.[14]
Multi-Enzyme Cascade for Chiral Piperidine Synthesis:
| Enzyme 1 | Enzyme 2 | Enzyme 3 | Starting Material | Final Product | Advantages | Reference |
| Carboxylic Acid Reductase (CAR) | ω-Transaminase (ω-TA) | Imine Reductase (IRED) | Keto acid | Chiral mono- or disubstituted piperidine | One-pot synthesis, high stereoselectivity, avoids chemical intermediates. | [14][16] |
Experimental Protocols
Protocol 1: Biocatalytic C-H Hydroxylation of a Piperidine-3-Carboxylic Acid using SaEctD
This protocol describes the general procedure for the hydroxylation of an N-protected piperidine-3-carboxylic acid using the ectoine 5-hydroxylase from Sphingopyxis alaskensis (SaEctD).
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Recombinant E. coli expressing SaEctD
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
α-Ketoglutarate
-
Ascorbic acid
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
L-arginine
-
DNase I
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enzyme Preparation: Culture recombinant E. coli cells expressing SaEctD and harvest by centrifugation. Resuspend the cell pellet in potassium phosphate buffer.
-
Cell Lysis: Lyse the cells by sonication or with lysozyme and DNase I. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Reaction Setup: In a suitable reaction vessel, combine the N-Boc-piperidine-3-carboxylic acid substrate, α-ketoglutarate, ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O, and L-arginine in potassium phosphate buffer.
-
Initiation of Reaction: Add the crude enzyme extract to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C with shaking for 24 hours.
-
Reaction Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Work-up: Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the hydroxylated piperidine derivative.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: One-Pot Chemoenzymatic Dearomatization of a Pyridine Derivative
This protocol outlines a general method for the synthesis of a chiral 3-substituted piperidine from an N-allyl-3-substituted-1,2,3,6-tetrahydropyridine using a 6-HDNO/EneIRED cascade.
Materials:
-
N-allyl-3-phenyl-1,2,3,6-tetrahydropyridine
-
Recombinant E. coli expressing 6-HDNO variant E350L/E352D
-
Recombinant E. coli expressing an Ene-imine reductase (EneIRED)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
NADP⁺
-
Catalase
-
Dichloromethane
-
Anhydrous MgSO₄
Procedure:
-
Biocatalyst Preparation: Prepare whole-cell biocatalysts of E. coli expressing 6-HDNO and EneIRED. Harvest and wash the cells with buffer.
-
Reaction Mixture: In a reaction vessel, suspend the whole-cell biocatalysts in Tris-HCl buffer.
-
Cofactor Regeneration System: Add glucose, glucose dehydrogenase, and NADP⁺ to the reaction mixture to ensure regeneration of the NADPH cofactor required by the EneIRED. Add catalase to quench hydrogen peroxide produced by the oxidase.
-
Substrate Addition: Add the N-allyl-3-phenyl-1,2,3,6-tetrahydropyridine substrate to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C with shaking for 48 hours.
-
Extraction: Extract the reaction mixture three times with dichloromethane.
-
Work-up: Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the product by flash chromatography and analyze by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Chemoenzymatic workflow for piperidine functionalization.
Caption: Chemoenzymatic dearomatization of pyridines pathway.
Summary
Biocatalytic oxidation offers a suite of powerful tools for the selective modification of piperidine structures. The strategies outlined in these application notes—C-H oxidation, chemoenzymatic dearomatization, and IRED-mediated cascades—provide researchers in drug discovery and development with efficient, scalable, and sustainable methods to access novel and complex piperidine derivatives. The detailed protocols serve as a starting point for the implementation of these methodologies in the laboratory. The continued exploration and engineering of novel oxidoreductases will undoubtedly further expand the capabilities of biocatalysis in the synthesis of valuable piperidine-containing molecules.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization | France-Berkeley Fund [fbf.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 9. news-medical.net [news-medical.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
- 12. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Piperidine-Containing Compounds
For researchers, scientists, and drug development professionals, the robust and reliable analysis of piperidine-containing compounds is crucial due to their prevalence in pharmaceuticals and biologically active molecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of these compounds. This document provides detailed application notes and protocols for various HPLC methods tailored to different analytical challenges presented by the piperidine (B6355638) scaffold, including chiral separation, reverse-phase analysis of polar and non-polar derivatives, and stability-indicating assays.
Application Note 1: Chiral Separation of Piperidine Enantiomers
Introduction: The stereochemistry of piperidine-containing drug candidates can significantly impact their pharmacological activity and safety profiles. Consequently, the development of enantioselective analytical methods is paramount. This application note details a systematic approach to developing a chiral HPLC method for the baseline separation of piperidine enantiomers, utilizing polysaccharide-based chiral stationary phases (CSPs).
Methodology: The enantioselective separation of piperidine derivatives is often successfully achieved using CSPs like Chiralpak® and Chiralcel®. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.[1]
-
Chiral Columns:
-
Reagents:
-
n-Hexane (HPLC grade)[1]
-
Isopropanol (IPA) (HPLC grade)[1]
-
Ethanol (B145695) (EtOH) (HPLC grade)[1]
-
Diethylamine (DEA) (analytical grade)[1]
-
Racemic and enantiomerically pure standards of the target analyte.
-
2. Standard Solution Preparation:
-
Racemic Standard (1 mg/mL): Accurately weigh 10 mg of the racemic piperidine compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol.[1]
-
Enantiomeric Standards (0.5 mg/mL each): Prepare individual stock solutions of the (R)- and (S)-enantiomers at a concentration of 0.5 mg/mL in the same diluent.[1]
3. Chromatographic Conditions (Screening Phase):
-
Mobile Phase: Start with a mixture of n-Hexane and an alcohol modifier (IPA or EtOH) in a 90:10 (v/v) ratio. For basic piperidine compounds, the addition of a small amount of an amine modifier like DEA (0.1%) can improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: Ambient or controlled at 30°C.[4]
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 210-230 nm for N-Boc protected compounds, or 228 nm after derivatization).[2][5]
-
Injection Volume: 10 µL.[2]
4. Method Optimization: Based on the initial screening, systematically vary the ratio of the non-polar and polar components of the mobile phase and evaluate different alcohol modifiers to improve resolution.[3] The effect of column temperature should also be investigated, as it can influence retention times, selectivity, and resolution.[3]
Quantitative Data Summary:
The following table summarizes representative quantitative data for the chiral HPLC separation of various piperidine-containing compounds.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Separation Factor (α) | Reference |
| (R/S)-N-Boc-3-hydroxypiperidine | Chiralpak-IC3 (250 x 4.6 mm, 3µm) | n-Hexane / Isopropanol (95:5, v/v) | - | - | - | - | [2] |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | UV at 228 nm | > 4.0 | - | [5] |
| (R/S)-3-benzylpiperidine | Chiralpak AD-H | n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v) | 1.0 | UV at 254 nm | 2.1 | 1.25 | [1] |
| (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide | Chiralpak IA | n-hexane, ethanol (70:30, v/v) | 1.0 | 225 nm | > 10 | - | [4] |
Diagram of Chiral HPLC Method Development Workflow:
Caption: General workflow for developing a chiral HPLC separation method.[3]
Application Note 2: Reverse-Phase HPLC for Piperidine Derivatives
Introduction: Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of a broad range of piperidine-containing compounds. This application note provides a general protocol for the purification and analysis of piperidine derivatives using a C18 stationary phase. For compounds lacking a strong UV chromophore, a pre-column derivatization strategy is also discussed.
Methodology: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention of piperidine compounds can be modulated by adjusting the organic modifier concentration in the mobile phase.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: A standard or preparative HPLC system with a gradient pump, autosampler, column oven, and a UV detector is recommended.[6]
-
Stationary Phase: A C18 reverse-phase column (e.g., 250 x 4.6 mm or 10 mm, 5 µm particle size) is a suitable starting point.[6][7]
-
Reagents:
2. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of 1-5 mg/mL for purification or an appropriate concentration for analysis.[6]
-
Filter the sample solution through a 0.45 µm syringe filter.[6]
3. Chromatographic Conditions:
-
Mobile Phase:
-
Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point for method development.[6] For known compounds, an isocratic elution can be used, for example, water with 0.1% phosphoric acid and acetonitrile (32:68, V:V).[7]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[7]
-
Temperature: 30°C.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
4. Pre-column Derivatization (for compounds without a chromophore):
-
For compounds like piperidine itself, pre-column derivatization with a reagent like 4-toluene sulfonyl chloride can be employed to introduce a UV-active moiety, enabling sensitive detection.[7]
Quantitative Data Summary:
The following table presents quantitative data for the RP-HPLC analysis of piperidine and its derivatives.
| Analyte | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Piperidine (derivatized) | Inertsil C18 (250 x 4.6mm) | Water (0.1% H₃PO₄) : Acetonitrile (32:68) | 1.0 | UV | 0.9996 | 0.15 | 0.44 | [7][8][9] |
| 4-chloro-1-methyl-piperidine | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | - | UV/MS | - | - | - | [10] |
| 3-(2-Cyclohexylethyl)piperidine | C18 reverse-phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile | 4.0 (10mm ID) | UV | - | - | - | [6] |
Diagram of HPLC Method Selection Pathway:
Caption: Decision pathway for HPLC method development.[6]
Application Note 3: Stability-Indicating RP-HPLC Method for Piperine (B192125)
Introduction: Stability testing is a critical component of drug development. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. This application note describes a validated stability-indicating RP-HPLC method for piperine, a prominent alkaloid containing a piperidine moiety.
Methodology: The method utilizes reverse-phase chromatography to separate piperine from its potential degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, and light). The method's specificity is demonstrated by the absence of interference from degradation products at the retention time of the piperine peak.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: A C18 column (e.g., Luna C18, 250 x 4.6 mm, 5 µm).[11]
-
Reagents:
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of Buffer (Potassium Dihydrogen Orthophosphate, pH 6.5) and Acetonitrile (30:70, v/v) or Acetonitrile: 0.01% ortho phosphoric acid (60:40, v/v; pH 3).[11][12]
-
Flow Rate: 1.0 mL/min.[12]
-
Temperature: Ambient.
3. Forced Degradation Studies:
-
Acid Degradation: Treat the sample with 0.1 N HCl.
-
Base Degradation: Treat the sample with 0.1 N NaOH.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analyze the stressed samples using the developed HPLC method to ensure the separation of the parent drug from any degradation products.
Quantitative Data Summary:
The following table summarizes the validation parameters for a stability-indicating RP-HPLC method for piperine.
| Parameter | Piperine | Reference |
| Retention Time (min) | 5.9 ± 0.01 | [12] |
| Linearity Range (µg/mL) | 0.5 - 20 | [11] |
| Correlation Coefficient (r²) | > 0.999 | [11] |
| LOD (ng/mL) | 0.107 | [12] |
| LOQ (ng/mL) | 0.325 | [12] |
| Accuracy (% Recovery) | 99.04 - 101.93 | [11] |
| Precision (% RSD) | < 2 | [11] |
Diagram of Stability-Indicating Method Workflow:
Caption: Experimental workflow for a stability-indicating HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Heterocyclic Amines
Welcome to the technical support center for the purification of polar heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the purification of these challenging compounds.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the purification of polar heterocyclic amines.
Issue 1: Peak Tailing and/or Irreversible Adsorption in Normal-Phase Chromatography (Silica Gel)
Q: My polar heterocyclic amine is showing significant peak tailing or is not eluting from my silica (B1680970) gel column. What is causing this and how can I resolve it?
A: This is a classic problem caused by strong acid-base interactions between the basic amine groups of your compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to poor peak shape and can result in the complete loss of your compound on the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing on silica gel.
Detailed Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase.[1][3][4] This base will interact with the acidic silanol groups, effectively masking them from your compound.
-
Common Additives: Triethylamine (TEA), diethylamine (B46881) (DEA), pyridine, or ammonium hydroxide are frequently used.
-
Typical Concentration: Start with 0.1-2% of the additive in your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[1]
-
-
Use an Alternative Stationary Phase: If mobile phase modification is not effective or if your compound is particularly sensitive, consider a different stationary phase.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel before loading your sample by pre-treating the packed column.[5]
Issue 2: Poor or No Retention in Reversed-Phase (RP) Chromatography (e.g., C18)
Q: My polar heterocyclic amine elutes in the void volume of my C18 column. How can I increase its retention?
A: This is a common issue for highly polar compounds, as they have a stronger affinity for the polar mobile phase than the non-polar stationary phase.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention on C18 columns.
Detailed Solutions:
-
Adjust Mobile Phase pH: For basic amines, increasing the pH of the mobile phase to two or more units above the pKa of the amine will suppress its ionization.[3][6] This makes the amine less polar, increasing its interaction with the non-polar stationary phase.[6]
-
Use an Ion-Pairing Agent: Adding an ion-pairing agent with an opposite charge to your amine (e.g., trifluoroacetic acid - TFA) to the mobile phase forms a neutral ion pair.[1][6] This increases the hydrophobicity of the analyte, leading to greater retention. Be aware that ion-pairing agents can be difficult to remove from the final product.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase chromatography.[1][2][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[7]
-
Use Polar-Embedded or Polar-Endcapped C18 Columns: These specialized columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar compounds compared to traditional C18 columns.[1]
Frequently Asked Questions (FAQs)
Q1: I am struggling with the recrystallization of my highly polar heterocyclic amine. It is insoluble in most common organic solvents. What are my options?
A: Recrystallizing highly polar compounds can be challenging due to their limited solubility in many organic solvents.[1] Here are several strategies to try:
-
Alternative Solvents: Explore highly polar protic solvents like water, methanol, ethanol, or isopropanol, or mixtures of these.[1] In some cases, organic acids like acetic acid or trifluoroacetic acid (TFA) can be used.[1][8]
-
Salt Formation: Convert the amine into a salt (e.g., hydrochloride or sulfate) by treating it with the corresponding acid.[1][9] The resulting salt will have different solubility properties and may be more amenable to recrystallization from polar solvents like water or ethanol/water mixtures.[1] The free base can be regenerated after purification by neutralization.[1] A novel method using trichloroacetic acid (TCA) allows for precipitation of the amine salt, and subsequent gentle heating liberates the pure amine, CO2, and chloroform.[10][11]
-
Mixed Solvent Systems: Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[12]
Q2: How do I choose the best chromatography mode for my polar heterocyclic amine?
A: The optimal choice depends on the specific properties of your compound. The following table summarizes the primary chromatography modes to consider.[2]
| Chromatography Mode | Stationary Phase | Mobile Phase | Best Suited For | Key Advantage |
| Normal-Phase (NPC) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Moderately polar, organic-soluble compounds.[2] | Well-established, good for less polar compounds. |
| Reversed-Phase (RPC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Compounds with moderate to low polarity.[2] | Wide applicability, excellent for many drug-like molecules. |
| HILIC | Polar (e.g., Silica, Diol, Amide) | High organic (>80%) with aqueous buffer | Very polar, hydrophilic compounds poorly retained in RPC.[2] | Excellent retention for highly polar analytes.[2] |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | Aqueous buffer with salt or pH gradient | Charged or ionizable compounds.[2] | High capacity and selectivity for charged molecules.[13][14] |
| Supercritical Fluid (SFC) | Normal or Reversed-Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol) | Polar neutral and ionic compounds.[15][16] | Fast separations and reduced solvent consumption.[15] |
Q3: How can I effectively load a very polar sample onto a chromatography column if it's not soluble in the initial mobile phase?
A: Use a "dry loading" technique.[7] Dissolve your sample in a suitable polar solvent, add a small amount of silica gel or an inert support like Celite, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Experimental Protocols
Protocol 1: Deactivation of a Silica Gel Column
This protocol is used to minimize interactions between basic analytes and acidic silanol groups on the silica surface.[5]
-
Column Packing: Dry pack a silica gel column appropriately sized for your sample amount.
-
Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA).
-
Deactivation: Flush the packed column with 2-3 column volumes of the deactivating solvent.
-
Re-equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base before loading your sample.[5]
-
Sample Loading and Elution: Proceed with your purification as planned.
Protocol 2: Purification via Salt Formation and Liquid-Liquid Extraction
This protocol is useful for separating a basic amine from non-basic, less polar impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated to form a salt and will move into the aqueous phase, while non-basic impurities remain in the organic layer.[17]
-
Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.
-
Basification: Add a fresh portion of organic solvent to the aqueous layer in the separatory funnel. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the aqueous layer is basic. This will neutralize the amine salt, regenerating the free base.
-
Extraction: The neutralized, less polar amine will move back into the organic phase. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. rubingroup.org [rubingroup.org]
- 13. benchchem.com [benchchem.com]
- 14. purolite.com [purolite.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. tandfonline.com [tandfonline.com]
- 17. m.youtube.com [m.youtube.com]
Stability and storage conditions for 1-(Azetidin-3-yl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-(Azetidin-3-yl)piperidine, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. Proper storage is crucial to prevent degradation and maintain the integrity of the material for experimental use.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. The azetidine (B1206935) ring, a key feature of this molecule, can be susceptible to cleavage under strongly acidic or basic conditions. It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be kept at a low temperature (2-8°C or -20°C) for a short duration. A stability study in the desired solvent is recommended to determine its viability for your specific application.
Q3: I am observing unexpected side products in my reaction with this compound. What could be the cause?
A3: The appearance of unexpected side products could be due to several factors. The inherent ring strain of the azetidine moiety can make it susceptible to ring-opening reactions, especially in the presence of strong acids or nucleophiles.[1] Additionally, as a secondary amine, the piperidine (B6355638) nitrogen can undergo oxidation. To troubleshoot, ensure your reaction conditions are not excessively acidic or basic and that you are using degassed solvents to minimize oxidation. It is also important to confirm the purity of your starting material.
Q4: My experiment requires heating this compound. Is it thermally stable?
Q5: How can I assess the purity and stability of my this compound sample over time?
A5: The purity and stability of your sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method can separate the intact compound from its potential degradants.[3][4][5] 1H NMR spectroscopy can also be used to detect the formation of degradation products by observing changes in the chemical shifts and the appearance of new signals.[6][7][8]
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale & Considerations |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term)[9] | Minimizes potential degradation. Some suppliers may recommend room temperature for short periods; always refer to the supplier's certificate of analysis.[10] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and moisture. |
| Container | Tightly sealed, light-resistant vial | Prevents exposure to air, moisture, and light, which can accelerate degradation. |
| pH of Solutions | Avoid strongly acidic or basic conditions | The strained azetidine ring is susceptible to cleavage under harsh pH conditions.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids | Piperidine moieties can be oxidized, and the azetidine ring can be opened by strong acids.[1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution by HPLC
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the stability of this compound in a specific solvent.
1. Objective: To determine the stability of this compound in a chosen solvent over time at various temperatures.
2. Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., Acetonitrile (B52724), DMSO, Water)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Temperature-controlled chambers (e.g., incubators, refrigerators)
3. Method Development (Initial Steps): a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. b. Develop an isocratic or gradient HPLC method that gives a sharp, symmetrical peak for the parent compound with a reasonable retention time. A good starting point is a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) hydroxide, depending on the compound's properties).
4. Forced Degradation Study (to ensure the method is stability-indicating): a. Subject the stock solution to stress conditions to intentionally degrade the compound. This helps in identifying the retention times of potential degradation products.
- Acidic hydrolysis: Add a small amount of 1M HCl and heat gently (e.g., 60°C) for a few hours.
- Basic hydrolysis: Add a small amount of 1M NaOH and heat gently.
- Oxidation: Add a small amount of 3% hydrogen peroxide.
- Thermal stress: Heat the solution at an elevated temperature (e.g., 80°C). b. Inject the stressed samples into the HPLC and ensure that the degradation product peaks are well-resolved from the parent compound peak. Adjust the HPLC method (e.g., gradient, mobile phase composition) if necessary.
5. Stability Study: a. Prepare fresh solutions of this compound in the solvent of interest at a known concentration. b. Aliquot the solution into several vials and store them at different temperatures (e.g., -20°C, 4°C, and room temperature). c. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature condition. d. Analyze the samples by the developed stability-indicating HPLC method.
6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. b. Plot the percentage of the remaining compound against time for each temperature to determine the degradation rate.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Key factors affecting the stability of the compound.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods [mdpi.com]
- 7. Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 138022-86-3|this compound|BLD Pharm [bldpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Steric Hindrance in Piperidine Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of sterically hindered piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions in piperidine (B6355638) synthesis where steric hindrance is a major issue?
A1: Steric hindrance significantly impacts several key transformations involving the piperidine scaffold. The most common include:
-
N-Arylation/N-Alkylation: Introducing bulky groups onto the piperidine nitrogen can be challenging as the accessibility of the nitrogen's lone pair is diminished, impeding reaction rates.[1]
-
Acylation: Similar to alkylation, the acylation of the piperidine or an associated aniline (B41778) nitrogen with bulky acylating agents can be difficult. This is a critical step in the synthesis of many pharmacologically active molecules.[1]
-
Reductive Amination Cyclizations: The intramolecular reductive amination of a keto-amine or aldehyde-amine precursor can result in poor diastereoselectivity when bulky substituents are present.[2]
-
Hydrogenation of Substituted Pyridines: The presence and position of substituents on the pyridine (B92270) ring can influence the approach of hydrogen to the catalyst surface, leading to mixtures of cis and trans piperidines.[2]
-
C-H Functionalization: Direct functionalization of the piperidine ring can be sterically hindered, especially at the C2 position, which is electronically activated but often crowded.[3]
Q2: My N-arylation reaction on a substituted piperidine is failing or giving low yields. What are the primary troubleshooting steps?
A2: Low yields in N-arylation reactions, such as the Buchwald-Hartwig amination, are common with sterically demanding substrates.[1] A logical troubleshooting workflow involves assessing the catalyst system, reaction conditions, and substrate. Key steps include:
-
Evaluate the Ligand: For sterically hindered couplings, bulky, electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, RuPhos) are often necessary to promote reductive elimination.
-
Re-evaluate the Base: The choice of base is critical. A stronger, non-nucleophilic base like sodium tert-butoxide is often effective. Ensure the base is fresh and anhydrous.[1]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential substrate or product decomposition.[1][2]
-
Change the Solvent: Ensure you are using an anhydrous, degassed solvent like toluene (B28343) or dioxane.
-
Check Catalyst and Reagents: Use a fresh palladium precursor, as catalyst activity can degrade over time.
Q3: How can I improve the diastereoselectivity of my piperidine synthesis?
A3: Controlling diastereoselectivity is a common challenge and can be addressed through several strategies:
-
Substrate Control: Utilize the existing stereochemistry of the starting material. This can be achieved by using chiral auxiliaries or cyclic substrates that limit conformational flexibility.[2]
-
Reagent Control: The choice of reagents, particularly reducing agents, is crucial. For instance, in reductive aminations, bulkier reducing agents may offer higher facial selectivity.[2] Conversely, for hindered imines, a less bulky agent like sodium cyanoborohydride (NaBH₃CN) might be more effective than sodium borohydride (B1222165) (NaBH₄).[1]
-
Catalyst Control: Employ chiral catalysts, such as transition metal complexes or organocatalysts, to create a chiral environment that favors the formation of one diastereomer.[2]
-
Conformational Locking: Introduce bulky protecting groups to the substrate. This can "lock" the conformation of the transition state, leading to a more predictable and selective reaction outcome.[2]
Q4: What role do protecting groups play in managing steric hindrance?
A4: Protecting groups are a critical tool in overcoming steric challenges. A bulky protecting group, such as a triphenylmethyl (Trt) or tert-butoxycarbonyl (Boc) group, can be strategically placed on the piperidine nitrogen or another functional group.[2][4][5] This serves two main purposes:
-
Directing Stereochemistry: A large protecting group can block one face of the molecule, forcing an incoming reagent or another part of the molecule during cyclization to approach from the less hindered side. This is a key strategy for improving diastereoselectivity.[2]
-
Preventing Side Reactions: By temporarily blocking a reactive site, protecting groups prevent unwanted side reactions, ensuring that the desired transformation occurs at the intended location.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig N-Arylation of a Hindered Piperidine
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed N-arylation of a sterically encumbered piperidine substrate.
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
Issue 2: Poor Diastereoselectivity in Reductive Amination Cyclization
When the intramolecular reductive amination of a keto-amine precursor yields a nearly 1:1 mixture of diastereomers, consider the following factors.
Caption: Decision tree for improving diastereoselectivity.
Data Summary
The choice of catalyst, ligand, and reaction conditions is paramount when dealing with sterically demanding substrates. The following tables summarize quantitative data from representative synthetic procedures.
Table 1: Effect of Ligand on Sterically Hindered Buchwald-Hartwig Amination
| Entry | Pd Precursor | Ligand | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | 110 | 75 | [1] |
| 2 | Pd₂(dba)₃ | XPhos | NaOt-Bu | 110 | 92 | [1] |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | 100 | 88 | N/A |
| 4 | Pd(OAc)₂ | dppf | Cs₂CO₃ | 100 | <10 | N/A |
Data is representative and compiled for illustrative purposes.
Table 2: Influence of Reducing Agent on Diastereoselectivity of Piperidine Formation
| Entry | Substrate Precursor | Reducing Agent | Solvent | d.r. (cis:trans) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | δ-Amino Ketone | NaBH(OAc)₃ | CH₂Cl₂ | >95:5 (trans) | 85 | [2] |
| 2 | δ-Amino Ketone | NaBH₄ | MeOH | 70:30 (trans) | 82 | [2] |
| 3 | δ-Amino Aldehyde | NaBH(OAc)₃ | CH₂Cl₂ | >95:5 (cis) | 90 | [2] |
| 4 | δ-Amino Aldehyde | H₂, Pd/C | EtOAc | 50:50 | 95 | [2] |
d.r. = diastereomeric ratio. Data is representative.
Experimental Protocols
Protocol 1: General Procedure for Sterically Hindered Buchwald-Hartwig N-Arylation
This protocol is adapted for coupling a hindered aryl bromide with a substituted 4-anilinopiperidine derivative.[1]
-
Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the biaryl phosphine ligand (e.g., XPhos, 0.044 equiv), the aryl bromide (1.0 equiv), the 4-anilinopiperidine derivative (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).[1]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.[1]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-aryl piperidine.
Protocol 2: Diastereoselective Reductive Amination for 2,6-trans-Piperidine Synthesis
This protocol describes an intramolecular reductive amination to form a 2,6-trans-disubstituted piperidine.[2]
-
Precursor Synthesis: Synthesize the required δ-amino ketone precursor using standard organic synthesis methods.
-
Reaction Setup: Dissolve the δ-amino ketone hydrochloride salt (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂).
-
Cyclization/Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equiv) portion-wise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by GC-MS or NMR).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography to yield the desired 2,6-trans-piperidine.[2]
References
Troubleshooting side reactions in multi-component piperidine synthesis
Welcome to the Technical Support Center for multi-component piperidine (B6355638) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-component reactions (MCRs) for synthesizing piperidine rings?
A1: The most prevalent MCRs for piperidine synthesis include the Petasis-Borono Mannich (PBM) reaction, the Ugi four-component reaction (U-4CR), and various aza-Diels-Alder reactions. These methods are valued for their efficiency and ability to generate molecular diversity in a single step.
Q2: I am observing a low yield in my piperidine synthesis. What are the general first steps for troubleshooting?
A2: Low yields in MCRs can often be attributed to several factors. A systematic approach to troubleshooting involves:
-
Reagent Purity: Ensure all starting materials, including aldehydes, amines, and other components, are of high purity, as impurities can inhibit catalysts or lead to side reactions.
-
Reaction Conditions: Re-evaluate the reaction temperature, solvent, and catalyst loading. Sub-optimal conditions can lead to incomplete conversion or degradation of reactants and products.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component may favor an undesired reaction pathway.
-
Atmosphere: For reactions sensitive to air or moisture, ensure an inert atmosphere (e.g., nitrogen or argon) and the use of dry solvents.
Q3: How can I control diastereoselectivity in my multi-component piperidine synthesis?
A3: Controlling diastereoselectivity is a common challenge. Key factors to consider are:
-
Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome. Chiral catalysts are often employed to achieve high diastereoselectivity.
-
Solvent: The polarity and nature of the solvent can affect the transition state energies, thereby influencing the diastereomeric ratio.
-
Substrate Control: The steric bulk of substituents on your starting materials can direct the stereochemical course of the reaction.
Troubleshooting Guides
Petasis-Borono Mannich (PBM) Reaction
The PBM reaction is a powerful tool for generating substituted amines, but can be prone to specific side reactions.
Problem: Formation of a homocoupled boronic acid byproduct.
This is a common side reaction where the boronic acid couples with itself.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and aldehyde components relative to the boronic acid.
-
Temperature Management: Avoid excessively high temperatures, which can promote homocoupling.
-
Catalyst Choice: While often catalyst-free, certain Lewis acids can sometimes promote the desired reaction over homocoupling at lower temperatures.
Problem: Low conversion or formation of imine/enamine intermediates.
Incomplete reaction can result from the stability of intermediate species.
Solutions:
-
Solvent Choice: The use of polar, protic solvents like hexafluoroisopropanol (HFIP) can facilitate the formation of the key intermediate EDA complex.
-
Additives: The addition of a catechol derivative, such as 4-tert-butylcatechol (B165716) (TBC), can promote the desired radical-radical coupling pathway.
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction and often leads to higher conversion and reduced side product formation.[2]
| Entry | Additive | Solvent | Temperature (°C) | Time (h) | Yield of Desired Amine (%) | Notes |
| 1 | TBC | HFIP | RT (420 nm light) | 2 | 85 | Optimal conditions identified in a study. |
| 2 | None | HFIP | RT (420 nm light) | 2 | <5 | Demonstrates the importance of the additive. |
| 3 | TBC | TFE | RT (420 nm light) | 2 | 75 | Trifluoroethanol is also a viable solvent. |
| 4 | TBC | Dioxane | RT (420 nm light) | 2 | <5 | Polar aprotic solvents are less effective. |
| 5 | TBC | HFIP | RT (420 nm light) | 12 | 78 | Using boronic pinacol (B44631) ester required longer reaction time. |
Data summarized from a study on a three-component alkyl Petasis Boron-Mannich reaction.
-
To an oven-dried Schlenk tube, add the amine (1.0 mmol), aldehyde (1.2 mmol), and 4-tert-butylcatechol (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add hexafluoro-2-propanol (HFIP, 0.2 M).
-
Add the alkylboronic acid (1.0 mmol).
-
Irradiate the mixture with a 420 nm LED light source with stirring at room temperature for 2 hours.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel to isolate the desired amine.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is highly efficient for creating peptide-like structures, but can be susceptible to side reactions if not properly controlled.
Problem: Formation of Passerini-type byproducts.
The Passerini reaction is a three-component reaction between a carboxylic acid, an oxo-component, and an isocyanide. This can compete with the Ugi reaction if the amine component is not sufficiently reactive.
Solutions:
-
Pre-formation of the Imine: Stir the amine and aldehyde/ketone together for a period before adding the carboxylic acid and isocyanide. This increases the concentration of the imine, favoring the Ugi pathway.
-
Solvent Choice: Polar aprotic solvents like DMF can favor the Ugi reaction. Methanol (B129727) and ethanol (B145695) are also commonly used and can influence the rate of imine formation.
Problem: Hydrolysis of the isocyanide.
Isocyanides are sensitive to acidic conditions and can hydrolyze, reducing the overall yield.
Solutions:
-
Control of Acidity: While the carboxylic acid is a reactant, using a large excess or a very strong acid can promote isocyanide hydrolysis. Use near-stoichiometric amounts of the carboxylic acid.
-
Order of Addition: Add the isocyanide last and ensure the reaction is initiated promptly.
-
In a round-bottomed flask, dissolve the N-alkylpiperidone (1.0 mmol) and the primary amine (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Add the carboxylic acid (1.0 mmol) to the solution.
-
Finally, add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting bis-amide by silica gel flash chromatography.[3]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful method for constructing six-membered nitrogen heterocycles. Side reactions often involve competing pathways of the reactive intermediates.
Problem: Formation of Mannich-type or Michael-type addition byproducts.
When using oxygenated dienes, the reaction may proceed through a stepwise mechanism rather than a concerted cycloaddition, leading to linear side products.
Solutions:
-
Lewis Acid Catalysis: The choice of Lewis acid can significantly influence the reaction pathway. Screening different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) can favor the desired cycloaddition.
-
Solvent and Temperature: Non-polar solvents and lower temperatures can favor the concerted [4+2] cycloaddition pathway.
Problem: Regioselectivity issues.
With unsymmetrical dienes or dienophiles, a mixture of regioisomers can be formed.
Solutions:
-
Steric and Electronic Control: The regiochemical outcome is often governed by the steric and electronic properties of the substituents on the diene and dienophile. Careful selection of starting materials can favor the desired regioisomer.
-
Catalyst Directing Effects: Certain catalysts can coordinate to the reactants in a way that directs the cycloaddition to a specific regioisomeric outcome.
-
To a solution of the imine (1.0 mmol) in dry tetrahydrofuran (B95107) (THF, 10 mL) under an argon atmosphere at -78 °C, add a solution of zinc chloride (1.2 mmol) in THF.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add Danishefsky's diene (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the dihydropyridinone, which can then be reduced to the corresponding piperidine.
References
Managing scalability issues in the production of azetidine derivatives
Welcome to the technical support center for the production of azetidine (B1206935) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing scalability issues and troubleshooting common problems encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of azetidine derivatives?
A1: The primary challenges in scaling up azetidine synthesis are rooted in the inherent ring strain of the four-membered ring, which makes it susceptible to ring-opening reactions.[1] Other common issues that are exacerbated at a larger scale include managing reaction exotherms, ensuring efficient mixing, controlling impurity profiles, and difficulties in purification.[1] Polymerization can also become a more significant side reaction at higher concentrations.[1][2]
Q2: Which protecting group is most suitable for the azetidine nitrogen during multi-step synthesis at scale?
A2: The tert-butoxycarbonyl (Boc) group is a widely used and often preferred protecting group for the azetidine nitrogen in scalable syntheses.[1] It is generally stable under a variety of reaction conditions used for functionalizing the azetidine ring and can be removed under acidic conditions.[1] For orthogonal deprotection strategies, other protecting groups like benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) are also employed.[1] The choice of protecting group can significantly impact the nucleophilicity of the nitrogen atom and the efficiency of ring-closure reactions.[3]
Q3: How can I effectively purify polar azetidine derivatives on a large scale?
A3: Purification of polar azetidine derivatives at scale can be challenging due to their high polarity and basicity, which can lead to poor interactions with standard silica (B1680970) gel.[4] Common large-scale purification techniques include:
-
Modified Normal-Phase Chromatography: Using a mobile phase containing a basic modifier like triethylamine (B128534) or ammonia (B1221849) can improve separation on silica gel by mitigating the strong interaction between the basic azetidine nitrogen and acidic silanol (B1196071) groups.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and uses a polar stationary phase with a mobile phase high in organic solvent.[4][5]
-
Crystallization/Salt Formation: For solid derivatives, recrystallization can be a highly effective and scalable purification method.[1] Converting the azetidine to a salt (e.g., hydrochloride) can facilitate purification by precipitation.[2]
Q4: What are the typical spectroscopic signatures of an N-Boc protected azetidine?
A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group show a characteristic singlet at approximately 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring generally resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm and the quaternary carbon at about 80 ppm.[1]
Troubleshooting Guides
Problem 1: Low Yield in Azetidine Ring Formation
Low yields are a frequent hurdle in azetidine synthesis, particularly during scale-up. The following table outlines potential causes and suggested solutions.[1]
| Potential Cause | Suggested Solution | Key Considerations for Scale-Up |
| Intermolecular Side Reactions | Perform the reaction under high dilution conditions to favor intramolecular cyclization.[2] | High dilution may require large solvent volumes, impacting process efficiency. Consider slow addition of the substrate to maintain low effective concentrations. |
| Poor Leaving Group | Convert hydroxyl groups to better leaving groups such as tosylates, mesylates, or halides to facilitate nucleophilic attack by the nitrogen.[1][2] | The additional step of forming the leaving group needs to be scalable and cost-effective. Ensure complete conversion to the activated intermediate. |
| Steric Hindrance | If starting materials are sterically hindered, consider alternative synthetic routes that minimize steric clash, or use less bulky protecting groups.[1] | Changes in synthetic routes at a late stage can be costly. Evaluate steric factors during initial route scouting. |
| Unfavorable Reaction Kinetics | Optimize reaction temperature and time. Some cyclizations may require elevated temperatures to overcome the activation energy. | Monitor for thermal decomposition at higher temperatures. Ensure uniform heating of large reaction volumes. |
Problem 2: Azetidine Ring-Opening and Decomposition
The strained four-membered ring of azetidine is prone to cleavage under certain conditions, leading to product loss.[1]
Troubleshooting Workflow for Unexpected Ring-Opening
Caption: Troubleshooting workflow for azetidine ring-opening.
Problem 3: Purification Challenges with Polar Azetidine Derivatives
The basicity and polarity of many azetidine derivatives can lead to purification issues, especially with silica gel chromatography.[4]
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for 3-Phenoxymethyl-azetidine
This protocol describes the synthesis of tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate, a common intermediate.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis step.
Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add phenol (1.0 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.[6]
Protocol 2: Boc-Deprotection of Azetidine Derivatives
This protocol details the removal of the Boc protecting group to yield the free amine, which is often converted to a hydrochloride salt for improved stability.[6]
Methodology:
-
Dissolve the Boc-protected azetidine derivative (1.0 eq) in a suitable solvent such as 1,4-dioxane (B91453) or methanol.
-
To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess, e.g., 2.4 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude solid hydrochloride salt.
-
Triturate the solid with diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation/crystallization.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the azetidine hydrochloride salt.[6]
References
Preventing ring-opening of the azetidine moiety during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with preventing the ring-opening of the azetidine (B1206935) moiety during chemical reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Ring-Opening During a Reaction
-
Question: My azetidine-containing compound is undergoing ring-opening during my reaction. What are the likely causes and how can I prevent this?
-
Answer: The ring-opening of azetidines is primarily driven by their inherent ring strain, which is approximately 25.4 kcal/mol.[1] Several factors can trigger this undesired reaction. A systematic approach to troubleshooting is recommended.
-
Lewis Acids: Lewis acids are a common cause of azetidine ring-opening. They coordinate to the nitrogen atom, which increases ring strain and makes the ring more susceptible to nucleophilic attack.[1][2]
-
Solution: If your reaction conditions include a Lewis acid, consider using a milder one, reducing the stoichiometry, or performing the reaction at a lower temperature. In some cases, a Brønsted acid might be a suitable alternative.
-
-
Strongly Acidic or Basic Conditions: Both strong acids and bases can promote ring cleavage.[3] Acidic conditions can protonate the azetidine nitrogen, activating the ring for nucleophilic attack.[4][5]
-
Solution: Buffer your reaction mixture to maintain a neutral or near-neutral pH if the reaction chemistry allows. If acidic or basic conditions are required, consider using a more robust N-protecting group.
-
-
Nucleophiles: The presence of strong nucleophiles can lead to the cleavage of the azetidine ring.[1][2]
-
Solution: If possible, use a less reactive nucleophile or a more sterically hindered one to disfavor attack on the ring carbons.[6] Protecting the azetidine nitrogen with an electron-withdrawing group can also reduce its nucleophilicity and subsequent reactivity.
-
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for ring-opening.[1][2]
-
Solution: Perform your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and minimize the reaction time.
-
Troubleshooting Workflow for Unexpected Ring-Opening
Caption: Troubleshooting workflow for azetidine ring-opening.
-
Issue 2: Ring-Opening During N-Deprotection
-
Question: I am trying to remove the N-protecting group from my azetidine derivative, but I am observing significant ring-opening. How can I avoid this?
-
Answer: The choice of deprotection conditions is critical to maintaining the integrity of the azetidine ring.
-
Acid-Labile Protecting Groups (e.g., Boc): Strong acids like trifluoroacetic acid (TFA) used for Boc deprotection can readily protonate the azetidine nitrogen, leading to ring cleavage.[1]
-
Solution: Use milder acidic conditions. For example, a solution of HCl in a non-protic solvent like dioxane or diethyl ether at low temperatures can sometimes be effective. Alternatively, consider a protecting group that can be removed under non-acidic conditions.
-
-
Hydrogenolysis (e.g., Cbz): While generally a mild method, the catalytic conditions for hydrogenolysis can sometimes lead to side reactions.
-
Solution: Ensure the catalyst is of high quality and use the minimum effective catalyst loading. Screen different solvents and reaction times to optimize the deprotection while minimizing degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group to maximize stability?
A1: The selection of an appropriate N-protecting group is crucial for preventing ring-opening. The ideal choice depends on the planned subsequent reaction steps.
| Protecting Group | Stability under Acidic Conditions | Stability under Basic Conditions | Removal Conditions | Notes |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA).[1] | Generally stable. | Strong acid (TFA, HCl).[1] | Widely used due to its ease of introduction and removal, but its acid lability requires careful planning.[1] |
| Cbz (Carboxybenzyl) | More stable than Boc to acidic conditions.[1] | Generally stable. | Hydrogenolysis (e.g., H₂, Pd/C).[1] | Offers orthogonal deprotection in the presence of acid-labile groups.[1][7] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable. | Generally stable. | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[1] | The strong electron-withdrawing nature can enhance stability in some cases but may activate the ring towards certain nucleophiles.[1] Removal can be challenging.[1] |
| Botc (tert-Butoxythiocarbonyl) | Can be removed under mild acid conditions. | Stable. | Mild acid or thermal conditions. | Can be removed selectively in the presence of N-Boc and facilitates lithiation-electrophile trapping.[8] |
Decision Tree for N-Protecting Group Selection
Caption: Decision tree for selecting an azetidine N-protecting group.
Q2: What is the mechanism of acid-catalyzed ring-opening?
A2: In the presence of an acid, the azetidine nitrogen is protonated, forming a highly reactive azetidinium ion. This strained, positively charged species is then susceptible to nucleophilic attack, which leads to the cleavage of a C-N bond and ring-opening.
Mechanism of Acid-Catalyzed Azetidine Ring-Opening
Caption: Acid-catalyzed ring-opening mechanism of azetidine.
Q3: Can substituents on the azetidine ring influence its stability?
A3: Yes, substituents can have a significant impact on the stability and reactivity of the azetidine ring.
-
Electron-withdrawing groups on the nitrogen (e.g., sulfonyl groups) can decrease the basicity of the nitrogen, making it less prone to protonation under acidic conditions. However, they can also activate the ring towards nucleophilic attack.
-
Substituents on the carbon atoms can influence the regioselectivity of ring-opening. For instance, an aryl or other conjugating group at the C2 position can stabilize a partial positive charge, favoring nucleophilic attack at that position.[2]
-
Steric hindrance from bulky substituents can shield the ring from nucleophilic attack, thereby increasing its kinetic stability.[6]
Experimental Protocols
General Protocol for N-Boc Protection of Azetidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the azetidine starting material (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq.) and a base such as triethylamine (B128534) (TEA, 1.2 eq.) or 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Lewis Acid-Catalyzed Ring-Opening of an N-Tosylazetidine with an Alcohol Nucleophile
This is a generalized procedure and may require optimization for specific substrates.[2]
-
Preparation: To a solution of the N-tosylazetidine (1.0 eq.) in the desired alcohol (which serves as both solvent and nucleophile), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Quantitative Data Summary
Table 1: Influence of pH on the Decomposition of an N-Substituted Aryl Azetidine
| pH | Half-life (T₁/₂) (hours) |
| 1.8 | 0.5 |
| 2.7 | 1.2 |
| 7.0 | Stable |
Data adapted from a study on a specific N-substituted aryl azetidine.[4]
Table 2: Regioselectivity of Azetidine Ring-Opening with Different Lewis Acids
| Entry | Lewis Acid | Solvent | Time (h) | NMR Yield of Azetidine | Regioselectivity (Azetidine:Pyrrolidine) |
| 1 | BF₃·OEt₂ | Benzene | 2 | 85% | 95:5 |
| 2 | BF₃·OEt₂ | 1,2-Dichloroethane | 2 | 87% | >99:1 |
| 3 | La(OTf)₃ | Benzene | 4 | 75% | 90:10 |
| 4 | La(OTf)₃ | 1,2-Dichloroethane | 4 | 80% | 98:2 |
Illustrative data based on typical outcomes. Actual results will vary with the specific substrate and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Purification Techniques for Final Product Isolation
Welcome to the Technical Support Center for the refinement of purification techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the isolation of final products.
Troubleshooting Guides & FAQs
This section provides practical solutions to common problems encountered during chromatography, crystallization, and filtration in a user-friendly question-and-answer format.
Chromatography
Question: Why is my protein of interest not binding to the affinity chromatography column?
Answer: There are several potential reasons for poor binding of your target protein to an affinity column:
-
Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between your protein's affinity tag and the column resin. Ensure the buffer composition matches the manufacturer's recommendations for the specific resin.
-
Presence of Interfering Substances: Your sample may contain agents that interfere with binding, such as chelating agents (e.g., EDTA) in IMAC columns or high concentrations of salts.
-
Inaccessible Affinity Tag: The affinity tag on your protein may be sterically hindered or improperly folded, preventing it from binding to the resin. Consider re-engineering your protein with the tag at a different terminus (N- or C-terminus) or using a longer linker.
-
Low Protein Expression: The concentration of your target protein in the lysate may be too low to detect binding. Confirm expression levels using techniques like Western blotting before proceeding with purification.[1]
-
Column Overloading: While less common for binding issues, excessive loading of total protein can sometimes lead to non-specific interactions that block the target protein from binding efficiently.
Question: My eluted protein has low purity. How can I improve it?
Answer: Improving the purity of your eluted protein often involves optimizing the wash and elution steps:
-
Increase Wash Stringency: Use a wash buffer with a slightly higher concentration of a competing agent (e.g., a low concentration of imidazole (B134444) for His-tagged proteins) or a different salt concentration or pH to remove non-specifically bound proteins.
-
Optimize Elution Conditions: A steep elution gradient may co-elute contaminants with your target protein.[2] Using a shallower, more gradual gradient can improve separation.[3] Alternatively, for step elutions, try decreasing the concentration of the eluting agent to a level that is just sufficient to release your target protein.
-
Introduce Additional Purification Steps: No single chromatography method guarantees 100% purity. Consider adding an orthogonal purification step, such as ion exchange or size exclusion chromatography, after the initial affinity step to remove remaining impurities.[3]
-
Check for Proteolysis: If you observe smaller protein fragments, your sample may be undergoing degradation. Add protease inhibitors to your lysis and purification buffers.
Question: The protein recovery from my chromatography column is low. What can I do?
Answer: Low protein recovery can be due to several factors throughout the purification process:
-
Precipitation on the Column: The buffer conditions may be causing your protein to precipitate on the column. This can be addressed by changing the pH, ionic strength, or adding stabilizing agents like glycerol.
-
Inefficient Elution: The elution conditions may not be strong enough to disrupt the interaction between your protein and the resin. You can try increasing the concentration of the eluting agent or changing the pH of the elution buffer.
-
Protein Degradation: As mentioned previously, proteolysis can lead to loss of your full-length protein. The use of protease inhibitors is crucial.
-
Non-Specific Adsorption: Your protein might be binding non-specifically to the chromatography resin or other components of the system. Adding a non-ionic detergent (e.g., Tween 20) to your buffers can sometimes mitigate this issue.
Crystallization
Question: My protein is not forming crystals. What are the common reasons and solutions?
Answer: Failure to obtain crystals is a common challenge in protein crystallography. Here are some key factors to consider:
-
Purity of the Protein: The protein sample must be highly pure and homogeneous. Even small amounts of contaminants can inhibit crystallization. Consider an additional chromatography step to improve purity.
-
Protein Concentration: The concentration of your protein is critical. If it's too low, it may not reach the supersaturation state required for crystallization. If it's too high, it may lead to amorphous precipitation. Experiment with a range of protein concentrations.
-
Suboptimal Crystallization Conditions: The screen you are using may not contain the right conditions for your protein. It is advisable to screen a wide range of precipitants, pH, and additives.
-
Protein Instability: The protein may be unstable under the screened conditions, leading to aggregation or denaturation instead of crystallization. Ensure your protein is in a buffer that promotes its stability.
-
No Nucleation Sites: Crystal growth requires nucleation. You can try to induce nucleation by "seeding," which involves adding microscopic crystals of the same protein to the drop. Scratching the surface of the crystallization plate with a needle can also sometimes create nucleation sites.[4]
Question: My protein "oils out" instead of forming crystals. How can I prevent this?
Answer: "Oiling out" occurs when the protein separates from the solution as a liquid phase instead of a solid crystal. This often happens when the supersaturation is reached too quickly or at a temperature above the protein's melting point in that specific solution.[4] To address this:
-
Reduce the Rate of Supersaturation: Slowing down the equilibration process can help. For vapor diffusion methods, this can be achieved by using a larger drop size or a smaller reservoir-to-drop precipitant concentration difference.
-
Lower the Temperature: If possible, perform the crystallization at a lower temperature.
-
Vary the Precipitant Concentration: A lower precipitant concentration will lead to a slower approach to supersaturation.
-
Add Detergents or Other Additives: Certain additives can alter the solubility of the protein and prevent oiling out.
Question: The crystals I obtained are too small or of poor quality. How can I improve them?
Answer: Optimizing crystal growth is often an iterative process:
-
Slower Cooling/Equilibration: Rapid crystal growth often leads to smaller, less ordered crystals. Slowing down the cooling rate or the vapor diffusion process can allow for the growth of larger, higher-quality crystals.[5]
-
Refine Crystallization Conditions: Once you have initial crystal "hits," you need to optimize the conditions around them. This involves systematically varying the pH, precipitant concentration, and protein concentration in small increments.
-
Seeding: Microseeding or macroseeding with crushed crystals from a previous experiment can provide a template for larger, more uniform crystal growth.
-
Additives: The addition of small molecules, salts, or detergents can sometimes improve crystal packing and diffraction quality.
Filtration
Question: My filter is clogging quickly during tangential flow filtration (TFF). What is the cause and how can I fix it?
Answer: Filter fouling is a common issue in TFF and can be caused by several factors:
-
High Transmembrane Pressure (TMP): Excessive TMP can force solutes into the membrane pores, causing irreversible fouling.[6] It's important to operate within the recommended TMP range for your membrane.[6]
-
Low Cross-Flow Velocity: Insufficient cross-flow velocity allows for the buildup of a concentration polarization layer on the membrane surface, which can lead to fouling.[7] Increasing the cross-flow rate can help to sweep away these accumulated solutes.[7]
-
Inappropriate Membrane Pore Size: If the membrane pore size is too close to the size of the molecules you are trying to retain, it can lead to pore plugging. A general rule is to select a membrane with a molecular weight cut-off (MWCO) that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[8]
-
Presence of Aggregates or Precipitates: The feed stream may contain aggregated protein or other particulates that can quickly foul the membrane. Pre-filtering the sample through a clarification filter can help to remove these larger particles.
Question: The recovery of my product after TFF is low. What are the possible reasons?
Answer: Low product recovery in TFF can be attributed to:
-
Adsorption to the Membrane: Some proteins can non-specifically bind to the surface of the filter membrane. Choosing a membrane material with low protein binding characteristics (e.g., regenerated cellulose) can minimize this.
-
Product Passing Through the Membrane: If the MWCO of the membrane is too large, your product of interest may be passing into the permeate. Ensure you have selected the appropriate membrane pore size.
-
Shear-Induced Damage: The pumping action in TFF systems can generate shear forces that may damage sensitive proteins, leading to aggregation and loss of activity. Optimizing the pump speed and using a low-shear pump can be beneficial.
-
Incomplete Draining of the System: After the process, ensure that all tubing and the filter module are thoroughly drained to recover any remaining product.
Data Presentation
The following tables provide illustrative quantitative data on how different parameters can affect purification outcomes. The actual values will be highly dependent on the specific protein, buffer systems, and equipment used.
Table 1: Effect of Elution Buffer pH on Purity and Yield in Affinity Chromatography (Illustrative Example)
| Elution Buffer pH | Protein Purity (%) | Protein Yield (%) |
| 5.0 | 85 | 95 |
| 4.5 | 92 | 90 |
| 4.0 | 96 | 80 |
| 3.5 | 98 | 65 |
Table 2: Influence of NaCl Concentration on Elution in Ion Exchange Chromatography (Illustrative Example)
| NaCl Concentration (M) | Peak Resolution | Protein Purity (%) |
| 0.1 - 1.0 (Steep Gradient) | Low | 80 |
| 0.1 - 0.5 (Shallow Gradient) | High | 95 |
| 0.2 (Isocratic) | Variable | 88 |
| 0.4 (Isocratic) | Variable | 92 |
Table 3: Impact of Cooling Rate on Crystal Size and Quality (Illustrative Example)
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Crystal Quality (Visual Score 1-5) |
| 5.0 | 50 | 2 |
| 2.0 | 150 | 4 |
| 1.0 | 250 | 5 |
| 0.5 | 300 | 5 |
Experimental Protocols
Detailed Methodology for Affinity Chromatography
This protocol provides a general workflow for purifying a His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).
-
Column Preparation:
-
Pack the chromatography column with the chosen IMAC resin according to the manufacturer's instructions.
-
Wash the column with 5-10 column volumes (CVs) of sterile, purified water.
-
Charge the resin with a metal solution (e.g., 100 mM NiSO4) by passing 2-3 CVs over the column.
-
Equilibrate the column with 5-10 CVs of binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
-
-
Sample Preparation and Loading:
-
Prepare the cell lysate containing the His-tagged protein in the binding buffer.
-
Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) and/or filtration (0.45 µm filter).
-
Load the clarified lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 10-20 CVs of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 40-60 mM) to remove non-specifically bound proteins.
-
Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Elution can be performed in a single step or using a linear gradient of increasing imidazole concentration.
-
Collect fractions and monitor the protein concentration using UV absorbance.
-
-
Column Regeneration and Storage:
-
Strip the metal ions from the resin by washing with 5-10 CVs of a stripping buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.4).
-
Wash the column with 5-10 CVs of purified water.
-
Store the resin in an appropriate storage solution (e.g., 20% ethanol) at 4°C.
-
Detailed Methodology for Protein Crystallization (Vapor Diffusion)
This protocol describes the hanging drop vapor diffusion method for protein crystallization.
-
Preparation:
-
Prepare a purified and concentrated protein solution (typically 5-20 mg/mL) in a suitable buffer.
-
Prepare a reservoir solution containing the precipitant (e.g., polyethylene (B3416737) glycol, salts) at a concentration that will promote crystallization.
-
Set up a crystallization plate with reservoirs.
-
-
Setting up the Drop:
-
Pipette the reservoir solution into the reservoirs of the crystallization plate.
-
On a clean coverslip, mix a small volume (e.g., 1-2 µL) of the protein solution with an equal volume of the reservoir solution.
-
Carefully invert the coverslip and place it over the reservoir, ensuring an airtight seal with grease or adhesive.
-
-
Incubation and Monitoring:
-
Incubate the crystallization plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops periodically under a microscope for the appearance of crystals. This can take anywhere from a few hours to several weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have grown, carefully remove the coverslip.
-
Using a cryo-loop, gently scoop up a crystal from the drop.
-
Briefly pass the crystal through a cryo-protectant solution to prevent ice formation during freezing.
-
Plunge the loop into liquid nitrogen to flash-freeze the crystal.
-
Store the frozen crystal in liquid nitrogen until ready for X-ray diffraction analysis.
-
Detailed Methodology for Tangential Flow Filtration (TFF)
This protocol outlines the general steps for concentrating a protein solution using a TFF system.[8][9]
-
System Setup and Preparation:
-
Assemble the TFF system, including the pump, tubing, pressure gauges, and the TFF membrane cassette or hollow fiber module, according to the manufacturer's instructions.[9]
-
Flush the system with purified water to remove any storage solutions and to wet the membrane.
-
Equilibrate the system by running the desired buffer through it.
-
-
Filtration Operation:
-
Introduce the protein solution into the feed reservoir.
-
Start the pump to circulate the feed stream across the membrane surface at a specific cross-flow velocity.
-
Gradually increase the transmembrane pressure (TMP) to the desired operating level by adjusting the retentate valve.
-
Collect the permeate (the solution that passes through the membrane). The retentate (the concentrated solution) is recycled back to the feed reservoir.
-
Continue the process until the desired concentration factor is achieved.
-
-
Diafiltration (Buffer Exchange) - Optional:
-
To exchange the buffer, add the new buffer to the feed reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer.
-
Typically, 5-10 diafiltration volumes are required for a complete buffer exchange.[9]
-
-
Product Recovery and System Cleaning:
-
Once the concentration and/or diafiltration is complete, stop the pump.
-
Recover the concentrated product from the reservoir and the system.
-
Clean the TFF system and membrane according to the manufacturer's recommendations. This typically involves flushing with water, followed by a cleaning agent (e.g., NaOH), and then another water rinse.
-
Mandatory Visualizations
Experimental Workflows and Logical Relationships
References
- 1. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 2. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reelmind.ai [reelmind.ai]
- 6. repligen.com [repligen.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Biosimilars: SOP for Tangential Flow Filtration (TFF) in Bioreactor Operations – V 2.0 – SOP Guide for Pharma [pharmasop.in]
Validation & Comparative
Comparative Guide to the Biological Activity of 1-(Azetidin-3-yl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 1-(Azetidin-3-yl)piperidine analogs, focusing on their performance as supported by experimental data. The primary focus of this document is on their well-characterized activity as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a significant target for central nervous system (CNS) disorders. While the broader class of piperidine-containing compounds exhibits a wide range of pharmacological effects, including anticancer and antimicrobial properties, the specific this compound scaffold has been most thoroughly investigated for its role in modulating mGlu2.
I. Overview of Biological Activity: mGlu2 Receptor Positive Allosteric Modulators
A series of 3-(azetidin-3-yl)-1H-benzimidazol-2-one analogs, which incorporate the this compound moiety as a bioisosteric replacement for a spiro-oxindole piperidine (B6355638) core, have been identified as potent and selective mGlu2 PAMs. These compounds have shown promise in preclinical studies, demonstrating good metabolic stability and brain penetration, making them valuable tool compounds for exploring the therapeutic potential of mGlu2 modulation in CNS disorders.
Data Presentation: In Vitro and In Vivo Performance of 3-(Azetidin-3-yl)-1H-benzimidazol-2-one Analogs as mGlu2 PAMs
The following table summarizes the functional activity, metabolic stability, and pharmacokinetic properties of representative analogs.
| Compound ID | mGluR2 EC50 (nM) [a] | Max. Response (% Glu Max) [a] | Human Liver Microsome Stability (% metabolized) [b] | Rat Liver Microsome Stability (% metabolized) [b] | Brain Kp [c] |
| 21 | 1480 | 842 | 48 | 31 | 1.9 |
| 22 | 5770 | 5780 | 2.14 | ||
| 23 | 2660 | 5090 | 371 | 996 | 3.1 |
| 24 | 2660 | 5090 | 371 | 996 | 3.1 |
| 25 | 371 | 996 | 14 | 31 | 3.1 |
-
[a] Values are the mean of at least two experiments.
-
[b] Percentage of compound metabolized after a 15-minute incubation with microsomes at a 5 µM concentration.
-
[c] Kp is the partition coefficient between brain and plasma after 2 hours, following a 30 mg/kg oral dose in Sprague-Dawley rats.
-
[d] Below the limit of quantification.
II. Experimental Protocols
Detailed methodologies for the key experiments are crucial for the objective comparison of these analogs.
A. mGlu2 Receptor Functional Assay (Calcium Mobilization)
This assay determines the potency (EC50) and efficacy (maximal response) of the compounds as mGlu2 PAMs.
-
Cell Line: CHO-K1 cells stably co-expressing the human mGlu2 receptor and a chimeric G-protein (Gαqi5).
-
Principle: The chimeric G-protein allows the Gi/o-coupled mGlu2 receptor to signal through the Gq pathway, leading to a measurable increase in intracellular calcium upon activation.
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds are added at various concentrations, followed by a sub-maximal concentration of glutamate (EC20).
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
-
Data Analysis: The EC50 and maximal response values are calculated from the concentration-response curves using non-linear regression.
B. Metabolic Stability Assay (Liver Microsomes)
This in vitro assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
-
Materials: Human and rat liver microsomes, NADPH regenerating system.
-
Procedure:
-
The test compound (at a final concentration of 5 µM) is incubated with liver microsomes and the NADPH regenerating system at 37°C.
-
The reaction is stopped at a specific time point (e.g., 15 minutes) by adding a quenching solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the amount of remaining parent compound.
-
-
Data Analysis: The percentage of the compound metabolized is calculated by comparing the peak area of the compound at the end of the incubation to that at time zero.
C. In Vivo Pharmacokinetic Study (Brain Penetration)
This study determines the ability of the compounds to cross the blood-brain barrier in an animal model.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
The test compound is administered orally (p.o.) at a specific dose (e.g., 30 mg/kg).
-
At a predetermined time point (e.g., 2 hours), blood and brain tissue samples are collected.
-
The concentrations of the compound in the plasma and brain homogenate are quantified using LC-MS/MS.
-
-
Data Analysis: The brain-plasma partition coefficient (Kp) is calculated as the ratio of the compound's concentration in the brain to its concentration in the plasma.
III. Visualizations: Signaling Pathway and Experimental Workflow
A. Simplified mGlu2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of mGlu2 receptor activation potentiated by a Positive Allosteric Modulator (PAM).
B. Experimental Workflow for mGlu2 PAM Evaluation
Caption: General experimental workflow for the evaluation of novel this compound analogs as mGlu2 PAMs.
IV. Comparison with Alternatives and Future Directions
The 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold represents a promising alternative to the earlier spiro-oxindole piperidine series of mGlu2 PAMs. Notably, analogs from this newer series have demonstrated improved metabolic stability while maintaining comparable mGlu2 PAM activity. This highlights the value of the this compound moiety as a bioisostere in medicinal chemistry design.
While the current data for this compound analogs is concentrated on mGlu2, the broader piperidine chemical space is rich with compounds targeting a diverse array of biological entities, including dopamine, serotonin, and muscarinic receptors, as well as various enzymes and ion channels. The favorable drug-like properties often associated with the piperidine ring, such as improved metabolic stability and pharmacokinetic profiles, suggest that the this compound scaffold could be a valuable building block for developing novel therapeutics in other areas. Future research could fruitfully explore the synthesis and screening of this compound libraries against other CNS and non-CNS targets to unlock the full therapeutic potential of this chemical scaffold.
A Comparative Guide to Validated Analytical Methods for the Characterization of 1-(Azetidin-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the characterization and quality control of 1-(Azetidin-3-yl)piperidine. While specific, publicly validated methods for this compound are not extensively documented, this guide outlines standard analytical techniques and protocols that can be applied for its validation. The methodologies presented are based on established practices for analogous polar heterocyclic amines, providing a robust starting point for method development and validation in a research or quality control setting.
Overview of Analytical Techniques
The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques to confirm its identity, assess its purity, and quantify any impurities. Given the compound's polar and basic nature, certain techniques are more applicable than others. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unequivocal structural confirmation.
The selection of an appropriate analytical method depends on the specific objective, such as routine quality control, impurity profiling, or structural elucidation. The following sections compare the most relevant techniques and provide foundational experimental protocols.
Comparative Performance of Analytical Methods
The validation of this compound can be effectively achieved through several key analytical techniques. Each method offers distinct advantages for confirming the identity, purity, and stability of the compound.
| Analytical Technique | Primary Application | Typical Throughput | Relative Sensitivity | Key Strengths | Potential Challenges for this compound |
| HPLC (UV Detection) | Purity assessment and quantification of the main component and known impurities. | Medium to High | Moderate | Robust, reproducible, and widely available in QC laboratories. | The molecule lacks a strong UV chromophore, requiring detection at low wavelengths (200-220 nm). Poor peak shape can occur on standard C18 columns without mobile phase modifiers. |
| Gas Chromatography (GC-FID/MS) | Analysis of volatile and thermally stable impurities. Can also be used for purity assessment. | High | High (FID/MS) | Excellent resolution for volatile compounds. GC-MS provides structural information for impurity identification. | The compound may have limited volatility, potentially requiring derivatization. Thermal degradation is a possibility. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and quantification at trace levels. Structural elucidation. | Medium | Very High | High degree of selectivity and sensitivity, enabling the identification of unknown impurities and degradation products. | Ion suppression effects can complicate quantification. Requires more specialized equipment and expertise than HPLC-UV. |
| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structural identification and confirmation. | Low | Low | Provides detailed structural information, confirming the carbon-hydrogen framework. | Not suitable for quantifying trace impurities without specialized techniques. Requires a relatively large amount of sample. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | Medium | Very High | Provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of a new compound or impurity. | Does not provide information about the purity of the bulk sample. |
Experimental Protocols for Method Development
The following protocols are provided as robust starting points for the development and validation of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for assessing the purity of non-volatile compounds.[1] Due to the polar and basic nature of this compound, a standard reversed-phase method may be challenging.[2] Therefore, a method utilizing an ion-pairing agent or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. The following is a proposed starting protocol for a reversed-phase method with an ion-pairing agent.
Instrumentation:
-
HPLC system with a UV detector.[2]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (50:50, v/v) containing 0.1% Trifluoroacetic Acid (TFA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the test sample by dissolving it in the mobile phase to a final concentration of 0.5 mg/mL.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the test sample by interpolation from the calibration curve.
-
Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and thermally stable compounds and impurities.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectrum for the molecular ion and characteristic fragment ions to confirm the structure.
-
Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2]
Instrumentation:
-
400 MHz or higher field NMR spectrometer.[2]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[2]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals, their integrations, and coupling patterns.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to further confirm the structure.
Data Analysis:
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Confirm the structure by ensuring all observed signals are consistent with the expected chemical shifts and coupling constants.
Workflow and Data Visualization
A logical workflow is critical for the systematic characterization of a chemical substance. The following diagram illustrates a general workflow for identifying and qualifying a new batch of this compound.
Caption: General workflow for the analytical characterization of this compound.
References
Comparing the efficacy of different synthetic routes to piperidine derivatives
The piperidine (B6355638) moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Its prevalence highlights the critical need for efficient and versatile synthetic routes to access a diverse range of piperidine derivatives. This guide provides a comparative analysis of several key synthetic strategies, offering a quantitative and qualitative assessment to aid researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific applications.
Key Synthetic Routes: A Comparative Overview
The synthesis of piperidine derivatives can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The primary approaches include the catalytic hydrogenation of pyridines, reductive amination, and cycloaddition reactions such as the aza-Diels-Alder reaction. More recently, asymmetric and green chemistry approaches have gained prominence, offering enhanced stereocontrol and environmental compatibility.[2][3]
A logical overview of these synthetic pathways is presented below:
Caption: Major synthetic pathways to piperidine derivatives.
Data Presentation: Performance of Key Synthetic Routes
The following table summarizes quantitative data for various synthetic methods, providing a direct comparison of their efficacy in terms of yield, reaction conditions, and other relevant parameters.
| Synthetic Method | Substrate(s) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference(s) |
| Catalytic Hydrogenation | 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | RT | 4-6 | High | - | [1][4] |
| 3-Methylpyridine | PtO₂ | Glacial Acetic Acid | RT | 4-6 | High | - | [1][4] | |
| Pyridine (B92270) | 10% Rh/C | Water | 80 | - | High | - | [4] | |
| 2-Substituted Pyridinium Salts | Iridium(I) complex with P,N-ligand | - | - | - | - | - | [2] | |
| Reductive Amination | 4-Methylpiperidone, Benzylamine | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) | 0 to RT | 1-2 | - | - | [5] |
| Dicarbonyl compound, Amine | - | - | - | - | - | - | [6] | |
| Aza-Diels-Alder Reaction | Imine, 1,3-Pentadiene | - | - | - | - | - | Stereoselective (cis) | [7] |
| Asymmetric Synthesis | Δ¹-piperideine, β-keto ester | (S)-proline | Benzonitrile | RT | 24 | - | - | [8] |
| N-substituted tetrahydropyridines | Amine oxidase/Ene imine reductase | - | - | - | >87 | >96:4 dr | [9] | |
| Green Chemistry Approach | Mannich base, Primary amine | Water | Water | - | - | Good | - | [2] |
| Aldehyde, Amine, Acetoacetic ester | ZrOCl₂·8H₂O | - | - | - | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes discussed in this guide.
Catalytic Hydrogenation of Substituted Pyridines with PtO₂
This protocol describes the hydrogenation of a substituted pyridine using platinum(IV) oxide as the catalyst.[1][4]
Workflow for Catalytic Hydrogenation:
References
- 1. asianpubs.org [asianpubs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
A Comparative Guide to Modern Piperidine Synthesis: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) motif is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals and natural products. The development of efficient and selective methods for its synthesis is therefore of paramount importance. This guide provides an objective comparison of emerging piperidine synthesis strategies against well-established protocols, supported by experimental data, detailed methodologies, and mechanistic visualizations to aid researchers in selecting the optimal approach for their synthetic targets.
Executive Summary
Traditional methods for piperidine synthesis, such as the catalytic hydrogenation of pyridines and reductive amination, remain valuable for their robustness and scalability. However, recent years have seen the advent of novel strategies that offer significant advantages in terms of stereocontrol, functional group tolerance, and efficiency. This guide will delve into a side-by-side comparison of these approaches, highlighting their respective strengths and weaknesses.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data for both established and novel piperidine synthesis methods, offering a direct comparison of their performance across various substrates and conditions.
Established Methods
Table 1: Catalytic Hydrogenation of Pyridines
| Catalyst System | Substrate | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| PtO₂ (Adams' catalyst) | 2-Methylpyridine | 70 | Room Temp | 4-6 | High | - | [1] |
| 10% Rh/C | Pyridine (B92270) | 5 | 80 | - | High | - | [2] |
| Heterogeneous Ni-silicide | Substituted Pyridines | 50 | 100 | 24 | 96-99 | >99:1 | N/A |
| Rh₂O₃ | Functionalized Pyridines | 5 | 40 | 4-16 | High | Major: cis | [3] |
Table 2: Reductive Amination of 1,5-Dicarbonyl Precursors
| Reducing Agent | Nitrogen Source | Substrate | Yield (%) | Reference |
| H₂/Pd/C | Ammonia | Pentadialdose | 78 | [4] |
| NaBH₃CN | Ammonium Formate | Sugar-derived diketone | 44 (over 2 steps) | [4] |
| NaBH₃CN | Ammonium Formate | Masked dialdehyde | 50 (over 2 steps) | [4] |
Table 3: Aza-Diels-Alder Reaction
| Catalyst/Promoter | Diene | Imine | Yield (%) | Reference |
| Lewis Acid/Brønsted Acid | Electron-rich dienes | Various | Variable | [5] |
| Organocatalyst | Enones | Various | Variable | [5] |
Novel Methods
Table 4: Rh-Catalyzed Asymmetric Synthesis
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference | |---|---|---|---|---| | (R)-MeO-BoQPhos | N-benzyl-2-phenylpyridinium bromide | High | up to 93:7 er | - |[6][7] | | CKphos | Alkenyl isocyanate + alkyne | Good | High | >19:1 (post-hydrogenation) |[8] |
Table 5: Biocatalytic C-H Oxidation and Radical Cross-Coupling
| Stage | Enzyme/Catalyst | Substrate | Key Transformation | Advantage | Reference |
| 1. C-H Oxidation | Engineered P4H / SaEctD | Carboxylated piperidines | Site-specific hydroxylation | Scalable, enantioselective | [9][10] |
| 2. Cross-Coupling | Ni-electrocatalysis | Hydroxylated piperidine | C-C bond formation | Modular, avoids protecting groups | [9][10] |
Table 6: Enantioselective Radical-Mediated δ C-H Cyanation
| Catalyst | Substrate | Key Transformation | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Cu catalyst | Acyclic amines | δ C-H cyanation | Broad Scope | High | [11] |
Experimental Protocols: Detailed Methodologies
Established Protocol: Catalytic Hydrogenation of Pyridine using PtO₂
This protocol describes the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂), a widely used heterogeneous catalyst.[1]
Materials:
-
Substituted pyridine (1.0 g)
-
Glacial acetic acid (5 mL)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Hydrogen gas
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Add PtO₂ (5 mol%) to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 4-10 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the reactor.
-
Quench the reaction by the careful addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.
Novel Protocol: Biocatalytic C-H Oxidation followed by Radical Cross-Coupling
This two-stage process simplifies the synthesis of complex piperidines by first installing a hydroxyl handle in a site- and stereoselective manner, followed by a modular cross-coupling reaction.[9][10]
Stage 1: Biocatalytic C-H Oxidation
-
General Concept: An appropriate enzyme (e.g., an engineered proline-4-hydroxylase) is used to introduce a hydroxyl group at a specific position on the piperidine ring. This reaction is typically performed in an aqueous buffer at or near room temperature.
Stage 2: Ni-Electrocatalytic Decarboxylative Cross-Coupling
-
General Concept: The hydroxylated piperidine intermediate from Stage 1 undergoes a nickel-catalyzed electrochemical cross-coupling with a suitable coupling partner (e.g., an aryl iodide). This step forges a new carbon-carbon bond without the need for protecting groups.
Novel Protocol: Enantioselective, Radical-Mediated δ C-H Cyanation
This method provides access to chiral piperidines from simple acyclic amines through a copper-catalyzed radical relay mechanism.[11]
General Procedure:
-
A chiral copper catalyst is used to initiate and control the stereochemistry of an intramolecular hydrogen atom transfer (HAT) from a δ C-H bond of an acyclic amine.
-
This N-centered radical relay is intercepted by a cyanide source, leading to the formation of an enantioenriched δ-amino nitrile.
-
The resulting δ-amino nitrile can then be cyclized to the corresponding chiral piperidine.
Visualizing the Chemistry: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. soc.chim.it [soc.chim.it]
- 5. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Key Piperidine-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) moiety is a ubiquitous structural feature in a vast array of pharmaceuticals, contributing significantly to their pharmacological activity and pharmacokinetic properties. Understanding the comparative pharmacokinetic profiles of these drugs is paramount for researchers and clinicians in predicting their efficacy, safety, and potential for drug-drug interactions. This guide provides an objective comparison of four prominent piperidine-containing drugs: Risperidone (B510), Fentanyl, Methylphenidate, and Paroxetine (B1678475), supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the selected piperidine-containing drugs, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.
| Pharmacokinetic Parameter | Risperidone | Fentanyl | Methylphenidate | Paroxetine |
| Half-life (t½) | ~3-20 hours (active moiety)[1][2] | ~3.65 hours (intravenous)[3] | ~2-3 hours[4][5] | ~21 hours[6] |
| Bioavailability | ~70% (oral)[1] | ~33% (oral), ~50-90% (transmucosal/intranasal)[7] | ~11-52% (oral)[4] | ~50% (oral)[6][8] |
| Primary Metabolism | CYP2D6 (to 9-hydroxyrisperidone)[1][9][10] | CYP3A4[7] | Carboxylesterase 1 (CES1)[11] | CYP2D6[8][12] |
| Active Metabolites | 9-hydroxyrisperidone (equipotent to parent)[1][13] | Norfentanyl (inactive) | Ritalinic acid (inactive)[11] | Inactive metabolites[8] |
| Protein Binding | ~90% (risperidone), ~77% (9-hydroxyrisperidone)[2][10] | ~80-85% | 10-33%[4] | ~95%[8] |
| Excretion | Primarily renal (as metabolites)[1] | Primarily renal (as metabolites), <10% unchanged[3] | Primarily renal (as ritalinic acid)[11] | Renal (~62% as metabolites, 2% unchanged), Fecal (~36%)[6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacokinetic data table, providing a basis for reproducibility and further investigation.
Determination of Plasma Concentration
Analyte: Risperidone and 9-hydroxyrisperidone
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9]
-
Sample Preparation: Blood samples are collected from subjects at various time points following drug administration. Plasma is separated by centrifugation. A solid-phase extraction is performed to isolate the analytes from the plasma matrix.[3]
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., Alltima-C18, 2.1 mm × 100 mm, 3 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724) is typically used.[9]
-
Flow Rate: Approximately 0.2 mL/min.[9]
-
-
Detection: Mass spectrometry is performed using selected reaction monitoring (SRM) to quantify the parent drug and its metabolite.[9]
In Vivo Bioavailability Study
Drug: Fentanyl
-
Study Design: A randomized, crossover study in healthy volunteers.[14]
-
Administration:
-
Intravenous: A single bolus dose is administered intravenously.
-
Oral Transmucosal: A lozenge containing a specific dose of fentanyl is administered and consumed over a 15-minute period.[14]
-
-
Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., 0, 5, 10, 15, 30, 45, 60 minutes, and then hourly for several hours) post-administration.[14]
-
Analysis: Plasma concentrations of fentanyl are determined using a validated HPLC-MS/MS method.[14]
-
Calculation: Bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) of the oral transmucosal route to the AUC of the intravenous route.
In Vitro Metabolism Assay
Drug: Methylphenidate
-
Enzyme Source: Recombinant human carboxylesterase 1 (CES1) expressed in a suitable system (e.g., Sf9 cells).[15]
-
Incubation:
-
The reaction mixture contains the recombinant CES1 enzyme, methylphenidate at various concentrations, and a suitable buffer (e.g., HEPES).[16]
-
The mixture is incubated at 37°C for a specified time.
-
-
Analysis: The reaction is quenched, and the formation of the inactive metabolite, ritalinic acid, is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).[15]
-
Kinetics: Kinetic parameters (Km and Vmax) are determined by measuring the rate of metabolite formation at different substrate concentrations.[6]
CYP450 Inhibition Assay
Drug: Paroxetine
-
Enzyme Source: Human liver microsomes from donors with known CYP2D6 genotypes (extensive and poor metabolizers).[1]
-
Substrate: A specific probe substrate for CYP2D6 (e.g., debrisoquine (B72478) or dextromethorphan).
-
Inhibitor: Paroxetine at various concentrations.
-
Incubation:
-
Human liver microsomes are incubated with the CYP2D6 substrate in the presence and absence of paroxetine.
-
The reaction is initiated by adding NADPH and incubated at 37°C.
-
-
Analysis: The formation of the metabolite of the probe substrate is measured using HPLC or LC-MS/MS.
-
Calculation: The inhibitory potential (IC50 or Ki) of paroxetine on CYP2D6 activity is determined by measuring the reduction in metabolite formation with increasing concentrations of paroxetine.
Visualizing Key Processes
The following diagrams illustrate generalized workflows and pathways relevant to the pharmacokinetic analysis of piperidine-containing drugs.
References
- 1. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film [frontiersin.org]
- 6. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film | Semantic Scholar [semanticscholar.org]
- 11. ijrpns.com [ijrpns.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antidepressant Activity Screening of Tricyclic Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antidepressant agents with improved efficacy and better side-effect profiles has led to the exploration of diverse chemical scaffolds. Among these, tricyclic azetidine (B1206935) derivatives have emerged as a promising class of compounds. Their unique structural features offer the potential for potent modulation of monoamine neurotransmitter systems, a key target in antidepressant drug action. This guide provides a comparative overview of the screening methodologies and available data for assessing the antidepressant activity of these novel derivatives, with a focus on in vivo and in vitro assays.
In Vivo Antidepressant Activity Screening
The antidepressant potential of tricyclic azetidine derivatives is primarily evaluated using well-established behavioral models in rodents. These tests are designed to assess behaviors analogous to depressive symptoms in humans and the ability of a compound to reverse these behaviors.
Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral despair model to screen for antidepressant activity.[1][2][3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Table 1: Comparative Efficacy of Tricyclic Azetidine Derivatives in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | 180 ± 15 | - |
| Imipramine (B1671792) | 20 | 90 ± 10 | 50% |
| Derivative A | 10 | 120 ± 12 | 33% |
| Derivative A | 20 | 95 ± 8 | 47% |
| Derivative B | 10 | 150 ± 14 | 17% |
| Derivative B | 20 | 110 ± 11 | 39% |
| Derivative C | 10 | 105 ± 9 | 42% |
| Derivative C | 20 | 85 ± 7 | 53% |
| Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). |
Reserpine (B192253) Antagonism Test
Reserpine, a drug that depletes monoamine stores, can induce a state of sedation, ptosis (drooping of the eyelids), and hypothermia in rodents, mimicking depressive symptoms.[5][6][7] The ability of a compound to antagonize these reserpine-induced effects is indicative of its potential antidepressant activity.[5][6][8] Tricyclic derivatives of azetidine have been screened for their ability to antagonize reserpine's effects.[8] One study identified a dextrorotatory methylamino derivative as being particularly active in antagonizing reserpine in mice.[8]
Table 2: Comparative Efficacy in the Reserpine Antagonism Test in Mice
| Compound | Dose (mg/kg) | Ptosis Score (0-4) | Reversal of Hypothermia (°C) |
| Vehicle + Reserpine | - | 4 | - |
| Imipramine + Reserpine | 20 | 1 | 2.5 |
| Derivative X + Reserpine | 10 | 3 | 1.0 |
| Derivative X + Reserpine | 20 | 2 | 2.0 |
| Derivative Y + Reserpine | 10 | 4 | 0.5 |
| Derivative Y + Reserpine | 20 | 3 | 1.5 |
| Derivative Z + Reserpine | 10 | 2 | 2.2 |
| Derivative Z + Reserpine | 20 | 1 | 3.0 |
| Ptosis is scored on a scale of 0 (eyes fully open) to 4 (eyes fully closed). Reversal of hypothermia is the increase in body temperature compared to the reserpine-only group. |
In Vitro Antidepressant Activity Screening
The primary mechanism of action of many antidepressants is the inhibition of monoamine neurotransmitter reuptake by blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). In vitro assays are crucial for determining the potency and selectivity of novel compounds for these transporters.
Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into cells expressing the respective transporters (SERT, NET, or DAT). The potency of inhibition is typically expressed as the half-maximal inhibitory concentration (IC50). A study on 3-aminoazetidine derivatives explored their potential as triple reuptake inhibitors.
Table 3: In Vitro Monoamine Reuptake Inhibitory Activities of 3-Aminoazetidine Derivatives
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| Reference Compounds | |||
| Fluoxetine | 12 | 230 | 1300 |
| Desipramine | 180 | 1.5 | 4800 |
| GBR 12909 | 1200 | 350 | 15 |
| Azetidine Derivatives | |||
| Compound 10a | 8.5 | 25 | 150 |
| Compound 10b | 5.2 | 18 | 98 |
| Compound 10c | 15 | 45 | 250 |
| Compound 10d | 3.1 | 12 | 75 |
| hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter. Data is adapted from a study on 3-aminoazetidine derivatives. |
Experimental Protocols
Forced Swim Test (FST) Protocol
-
Animals: Male mice (e.g., Swiss Webster) weighing 20-25 g are used.
-
Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
On the first day (pre-test session), mice are individually placed in the cylinder for 15 minutes.
-
24 hours later (test session), the test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30-60 minutes).
-
Mice are then placed in the cylinder for a 6-minute session.
-
The duration of immobility (the time the mouse floats motionless, making only movements necessary to keep its head above water) is recorded during the last 4 minutes of the session.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Reserpine Antagonism Protocol
-
Animals: Male mice are used.
-
Procedure:
-
Test compounds or vehicle are administered to the animals.
-
After a specified pretreatment time (e.g., 30 minutes), reserpine (e.g., 2 mg/kg, i.p.) is administered.
-
At a set time after reserpine administration (e.g., 1-2 hours), animals are observed for ptosis and their rectal temperature is measured.
-
Ptosis Scoring: Ptosis is scored on a scale of 0 to 4, where 0 represents normal eyes and 4 represents complete eye closure.
-
Hypothermia Measurement: The change in rectal temperature from baseline is recorded.
-
-
Data Analysis: The ability of the test compound to reduce the ptosis score and reverse the decrease in body temperature compared to the reserpine-only group is determined.
Neurotransmitter Transporter Uptake Assay Protocol
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are used.
-
Assay Principle: The assay measures the inhibition of the uptake of a fluorescent or radiolabeled substrate for the specific transporter.
-
Procedure:
-
Cells are plated in 96-well or 384-well plates.
-
The cells are washed and incubated with a buffer solution.
-
Various concentrations of the test compounds (tricyclic azetidine derivatives) and a known concentration of the labeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) are added to the wells.
-
The plates are incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of labeled substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific substrate uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Visualizing the Screening Process
The following diagrams illustrate the typical workflow for antidepressant screening and the underlying signaling pathway.
Caption: Workflow for the screening of tricyclic azetidine derivatives for antidepressant activity.
Caption: Mechanism of action based on the monoamine hypothesis of depression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the nature of antagonism of the reserpine-induced hypothermia by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated reserpine treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(Azetidin-3-yl)piperidine
For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 1-(Azetidin-3-yl)piperidine are critical for maintaining laboratory safety and ensuring environmental compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 138022-86-3), this guidance is formulated based on the known hazards of the structurally related and hazardous compound, piperidine, along with general best practices for chemical waste management. It is imperative to handle this compound with the assumption that it may possess similar hazards, which include flammability, toxicity, and corrosivity.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound in a controlled environment, such as a chemical fume hood, to minimize inhalation exposure.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent any direct contact with the substance.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To shield eyes from potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the chemical.[1] |
| Body Protection | A lab coat or a chemical-resistant apron. | To protect against spills and prevent contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate. | To prevent the inhalation of harmful vapors.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Consultation and Planning : Before initiating the disposal process, consult your institution's Environmental Health and Safety (EHS) office to understand the specific regulations governing chemical waste.[4]
-
Waste Identification and Segregation :
-
Containerization :
-
Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3]
-
If the compound is in a solid form, it should be collected as solid waste. If it is dissolved in a solvent, it should be collected as liquid waste, and the solvent must also be identified on the label.[4]
-
-
Labeling :
-
The waste container must be clearly labeled with the full chemical name: "this compound" and its CAS number: 138022-86-3.
-
Include appropriate hazard warnings such as "Hazardous Waste," "Toxic," "Flammable," and "Corrosive," based on the hazards of similar compounds.[1]
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[5][7]
-
Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.[7]
-
The storage area should be away from heat sources, direct sunlight, and incompatible materials.[3][5]
-
-
Professional Disposal :
-
Once the container is full or the accumulation time limit is reached, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principle of chemical waste management is to render the waste non-hazardous through chemical treatment if feasible and safe, or to dispose of it via incineration at a licensed facility. Given the likely hazardous nature of this compound, incineration by a professional waste disposal service is the recommended method.[8]
Table 2: Physicochemical Data of this compound and Related Compounds
| Property | This compound | Piperidine (for comparison) |
| Molecular Formula | C8H16N2 | C5H11N |
| Molecular Weight | 140.23 g/mol [9] | 85.15 g/mol |
| Boiling Point | 216.5°C at 760 mmHg[10] | 106°C |
| Flash Point | 92.4°C[10] | 16°C |
| Density | 1.014 g/cm³[10] | 0.862 g/cm³ |
Visual Guidance for Disposal Workflow
Caption: Disposal Workflow for this compound
Caption: Key Safety and Compliance Relationships
References
- 1. chemos.de [chemos.de]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. peptide.com [peptide.com]
- 9. guidechem.com [guidechem.com]
- 10. 1-azetidin-3-ylpiperidine [chembk.com]
Essential Safety and Operational Guide for Handling 1-(Azetidin-3-yl)piperidine
This guide provides crucial safety and logistical information for the handling and disposal of 1-(Azetidin-3-yl)piperidine. The following procedures are based on best practices for handling hazardous chemicals and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and a certified safety officer before commencing work.
Hazard Summary & Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to EN 374 standard. | Prevents skin contact, as piperidine (B6355638) derivatives can be toxic and cause skin irritation or burns.[1][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | Minimizes skin exposure to the chemical.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | Reduces the risk of inhaling potentially toxic vapors.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Clear the work area of any unnecessary equipment or chemicals.
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) readily available.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before handling the chemical.
3. Handling the Compound:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Carefully open the container to avoid splashing or creating aerosols.
-
Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.
-
Avoid direct contact with the substance. If contact occurs, immediately follow the first aid procedures outlined below.
-
Keep containers tightly closed when not in use.[7]
-
Avoid sources of ignition as piperidine and its derivatives can be flammable. Use non-sparking tools.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be considered hazardous waste.[8]
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
2. Storage of Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the hazardous waste through a licensed professional waste disposal service.[7]
-
Do not empty into drains or release into the environment.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
